3-Hydroxycapric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrmicacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unveiling of a Ubiquitous Molecule: A Technical Guide to the Discovery and History of 3-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydecanoic acid (3-HDA), a saturated medium-chain 3-hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a natural herbicide produced by ants, its known biological activities have expanded to include roles as a precursor for bioplastics, a modulator of plant growth, and a potential antimicrobial agent. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to 3-HDA, offering a valuable resource for researchers and professionals in the life sciences and drug development.
Discovery and Initial Characterization
The first documented isolation and characterization of 3-hydroxydecanoic acid was a serendipitous discovery stemming from the world of entomology.
The First Isolation from Atta sexdens
In 1971, Schildknecht and Koob reported the isolation of a novel compound from the metathoracic gland secretions of the South American leaf-cutter ant, Atta sexdens. They named this substance "Myrmicacin" and identified it as (R)-3-hydroxydecanoic acid. Their research suggested that Myrmicacin functioned as a natural herbicide, preventing the germination of foreign seeds within the ants' fungal gardens, thereby protecting their primary food source.
Early Experimental Approach (Presumed)
-
Collection of Secretions: Secretions from the metathoracic glands of Atta sexdens were collected.
-
Solvent Extraction: The collected secretions were subjected to solvent extraction to isolate the organic compounds.
-
Chromatographic Separation: The extract was fractionated using techniques such as thin-layer chromatography (TLC) or column chromatography to purify the active compound.
-
Structural Elucidation: The structure of the purified compound was determined using methods prevalent at the time, likely including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, leading to its identification as 3-hydroxydecanoic acid.
Physicochemical Properties
3-Hydroxydecanoic acid is a chiral molecule existing as (R) and (S) enantiomers. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O₃ |
| Molar Mass | 188.26 g/mol |
| Appearance | White solid |
| Melting Point | Not precisely defined, varies with enantiomeric purity |
| Boiling Point | 318-319 °C (estimated) |
| Water Solubility | 1.74 g/L (predicted) |
| logP | 2.36 - 2.6 (predicted) |
| pKa (Strongest Acidic) | 4.67 (predicted) |
| Synonyms | Myrmicacin, 3-HDA, β-hydroxydecanoic acid |
Biosynthesis and Natural Occurrence
Following its initial discovery in ants, 3-hydroxydecanoic acid has been identified in a variety of other organisms, highlighting its widespread presence in nature.
Microbial Production
Various bacteria, particularly species of Pseudomonas, are known to produce 3-hydroxyalkanoates, including 3-HDA, as precursors for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. The biosynthesis in these organisms typically occurs via the fatty acid β-oxidation pathway or de novo fatty acid synthesis pathways.
Presence in Plants and Animals
3-HDA has been detected in various plants and animals, including royal jelly produced by honeybees. In humans, it is involved in the fatty acid biosynthesis pathway.[1][2]
Key Biological Activities and Experimental Findings
Research has unveiled a range of biological activities for 3-hydroxydecanoic acid, from plant growth regulation to potential therapeutic applications.
Plant Growth Regulation
Recent studies have demonstrated that 3-HDA can act as a plant growth regulator. In wheat (Triticum aestivum L.), the application of 3-HDA has been shown to significantly enhance seedling development, including increased root length and fresh weight. This effect is attributed to its dual regulatory role on phytohormone pathways: it promotes auxin biosynthesis and signaling while suppressing the production and signal transduction of gibberellin.
The following table summarizes the observed effects of 3-HDA on wheat seedlings.
| Parameter | Treatment | Observation |
| Root Length | 53 µM 3-HDA | Significant increase compared to control |
| Fresh Weight | 53 µM 3-HDA | Significant increase compared to control |
| Gene Expression | 53 µM 3-HDA | Upregulation of auxin biosynthesis genes, downregulation of gibberellin biosynthesis genes |
Antimicrobial Activity
The initial hypothesis by Schildknecht and Koob about the herbicidal (and likely antimicrobial) properties of Myrmicacin has been supported by later research. 3-HDA has demonstrated inhibitory effects against various fungal species.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-hydroxydecanoic acid.
Extraction and Quantification of 3-Hydroxydecanoic Acid from Biological Samples (GC-MS)
This protocol is a generalized procedure based on established methods for the analysis of 3-hydroxy fatty acids.
1. Sample Preparation and Hydrolysis:
- To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., ¹³C-labeled 3-HDA).
- For the analysis of total 3-HDA (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-HDA analysis, omit this step.
2. Acidification and Extraction:
- Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).
- Extract the 3-HDA twice with 3 mL of ethyl acetate.
- Dry the combined organic phases under a stream of nitrogen at 37 °C.
3. Derivatization:
- Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
- Incubate at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- GC Column: HP-5MS capillary column (or equivalent).
- Oven Program: Initial temperature of 80 °C for 5 min, then ramp at 3.8 °C/min to 200 °C, and finally ramp at 15 °C/min to 290 °C, holding for 6 min.
- MS Detection: Use selected ion monitoring (SIM) to quantify the characteristic ions of the 3-HDA-TMS derivative and its internal standard.
Microbial Production of 3-Hydroxydecanoic Acid in Pseudomonas putida
This protocol describes a general approach for the fermentative production of 3-HDA using a genetically modified strain of Pseudomonas putida.
1. Strain and Media:
- Use a genetically engineered strain of Pseudomonas putida KT2442 with inactivated genes in the β-oxidation pathway (e.g., fadB and fadA) and potentially overexpressing a thioesterase gene (e.g., tesB) to promote the release of free fatty acids.
- Culture Medium: A minimal salt medium supplemented with a suitable carbon source (e.g., decanoic acid or dodecanoic acid) and any necessary antibiotics for plasmid maintenance.
2. Fermentation:
- Inoculate a seed culture of the engineered P. putida strain and grow overnight.
- Transfer the seed culture to a fermenter containing the production medium.
- Maintain the fermentation at a controlled temperature (e.g., 30 °C) and pH, with adequate aeration and agitation.
- A fed-batch strategy can be employed to supply the carbon source and maintain optimal growth and production conditions.
3. Extraction and Purification:
- After fermentation, centrifuge the culture broth to separate the cells from the supernatant.
- Acidify the supernatant to protonate the 3-HDA.
- Extract the 3-HDA from the acidified supernatant using an organic solvent such as ethyl acetate.
- Purify the extracted 3-HDA using techniques like silica (B1680970) gel chromatography.
Assay for Plant Growth-Promoting Effects on Wheat Seedlings
This protocol outlines a method to assess the impact of 3-HDA on the early growth of wheat seedlings.
1. Seed Sterilization and Germination:
- Surface sterilize wheat seeds (e.g., Triticum aestivum L.) with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
- Germinate the seeds on moist filter paper in the dark for 48-72 hours.
2. Seedling Treatment:
- Prepare a stock solution of 3-HDA and dilute it to the desired final concentration (e.g., 53 µM) in a hydroponic nutrient solution.
- Transfer uniformly germinated seedlings to the hydroponic solution containing 3-HDA. Use a nutrient solution without 3-HDA as a control.
- Grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
3. Data Collection and Analysis:
- After a specified period (e.g., 14 days), harvest the seedlings.
- Measure parameters such as root length, shoot length, fresh weight, and dry weight.
- For hormonal analysis, freeze the plant tissues in liquid nitrogen and store them at -80 °C for subsequent extraction and quantification of auxins and gibberellins (B7789140) using LC-MS.
- Statistically analyze the data to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathways and Logical Relationships
The regulatory role of 3-hydroxydecanoic acid in plant growth is mediated through its influence on key phytohormone signaling pathways.
Dual Regulation of Auxin and Gibberellin Pathways
3-HDA has been shown to exert a dual regulatory effect on plant hormone homeostasis. It promotes the biosynthesis and signaling of auxins, which are generally associated with root development and cell elongation. Concurrently, it suppresses the biosynthesis and signaling of gibberellins, which are also involved in stem elongation and seed germination. This coordinated regulation of antagonistic hormone pathways provides a mechanistic insight into how 3-HDA modulates plant architecture.
Experimental Workflow for Investigating Plant Growth Effects
The logical flow of an experiment to determine the effect of 3-HDA on plant growth is outlined below.
Conclusion
From its humble beginnings as an "insect herbicide," 3-hydroxydecanoic acid has revealed itself to be a multifaceted molecule with a growing list of biological activities. Its journey of discovery underscores the importance of exploring the chemical ecology of the natural world for novel bioactive compounds. The ongoing research into its roles in microbial metabolism, plant development, and potential therapeutic applications promises to uncover further complexities and opportunities. This technical guide serves as a foundational resource for researchers poised to contribute to the expanding knowledge of this intriguing fatty acid.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of 3-Hydroxycapric Acid in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a saturated 3-hydroxy medium-chain fatty acid.[1] It is a naturally occurring metabolite in various organisms, including bacteria, and serves as a crucial intermediate in several key metabolic pathways.[1][2] In the bacterial kingdom, 3-HDA is a fundamental building block for the synthesis of essential cellular components like lipopolysaccharides (LPS) and storage compounds such as polyhydroxyalkanoates (PHAs).[3][4] Furthermore, free 3-HDA has been recognized for its biological activities, including antimicrobial properties against various fungi and its role in activating plant defense mechanisms. This technical guide provides an in-depth overview of the natural bacterial sources of this compound, its biosynthetic pathways, quantitative production data, and detailed experimental protocols for its isolation and analysis.
Primary Bacterial Sources of this compound
Several bacterial genera are known to naturally produce this compound, primarily as an intermediate in fatty acid metabolism. The most well-documented producers include species within the Pseudomonas and Lactobacillus genera.
-
Pseudomonas Species: Fluorescent pseudomonads, such as Pseudomonas aeruginosa and Pseudomonas putida, are notable for their ability to synthesize and accumulate medium-chain-length PHAs, for which 3-HDA is a key precursor. In these bacteria, 3-HDA is an intermediate in the de novo fatty acid synthesis pathway and can be channeled towards the production of PHAs, rhamnolipids, and LPS. Free 3-HDA is also found in the secretome of Pseudomonas spp.
-
Lactobacillus Species: Certain strains of Lactic Acid Bacteria (LAB) have been identified as producers of antifungal 3-hydroxy fatty acids. Specifically, Lactobacillus plantarum MiLAB 14 has been shown to produce and secrete 3-(R)-hydroxydecanoic acid into its culture supernatant. This discovery is significant as gram-positive bacteria like Lactobacillus do not possess lipopolysaccharides, indicating a different physiological role for 3-HDA in these organisms, likely related to chemical defense or signaling.
Biosynthetic Pathways
In bacteria, this compound is primarily synthesized as an intermediate, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), within the Type II fatty acid synthesis (FASII) pathway. This pathway involves a cycle of condensation, reduction, and dehydration reactions to elongate the fatty acid chain.
The cycle begins with the condensation of acetyl-CoA and malonyl-ACP, catalyzed by FabH. Subsequent elongation cycles use malonyl-ACP as the donor. The key steps are:
-
Condensation: A β-ketoacyl-ACP synthase (FabB/F) catalyzes the condensation of an acyl-ACP with malonyl-ACP.
-
Reduction: The resulting β-ketoacyl-ACP is reduced by a NADPH-dependent reductase (FabG) to form a 3-hydroxyacyl-ACP.
-
Dehydration: A dehydratase (FabA or FabZ) removes a water molecule to create a trans-2-enoyl-ACP.
-
Reduction: An NADH-dependent reductase (FabI) reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer.
When the chain length reaches ten carbons, the intermediate is 3-hydroxydecanoyl-ACP. This molecule stands at a critical metabolic branchpoint. It can either continue through the elongation cycle or be diverted to other biosynthetic pathways. For instance, the enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase, can convert (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA, directly linking the fatty acid synthesis pathway with PHA production. Alternatively, thioesterases can cleave the acyl group from the ACP, releasing free this compound.
Caption: Biosynthetic pathway of this compound in bacteria.
Quantitative Production Data
Quantifying the natural production of free this compound is challenging, as it is often an intracellular intermediate. Most high-yield production data comes from metabolically engineered strains designed to overproduce and secrete the acid. The table below summarizes available data for both natural and engineered producers.
| Bacterial Strain | Strain Type | Substrate(s) / Medium | Product | Titer | Reference |
| Lactobacillus plantarum MiLAB 14 | Wild-Type | MRS Broth | 3-(R)-Hydroxydecanoic acid | Concentration followed cell growth (specific titer not reported) | |
| Pseudomonas putida KT2442 (mutant) | Engineered | Mineral Medium + Sodium Octanoate | (R)-3-Hydroxyalkanoic acids (C6, C8, C10, C12) | 0.35 g/L (mixture) | |
| Escherichia coli | Engineered | Glucose or Fructose | (R)-3-Hydroxydecanoic acid | 1.02 g/L | |
| Rhodococcus erythropolis LG12 | Wild-Type | Acrylic Acid (40 g/L) | 3-Hydroxypropionic acid | 17.5 g/L |
Note: Data for Rhodococcus erythropolis is included for context on 3-hydroxy acid production within the genus, although the specific product is not this compound.
Experimental Protocols
The following sections detail generalized protocols for the cultivation of bacteria, and the subsequent extraction and quantification of this compound.
General Experimental Workflow
The overall process involves cultivating the bacterial strain of interest, separating the cells from the culture medium, extracting the fatty acids from the supernatant, derivatizing them for volatility, and finally, analyzing the derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for this compound analysis.
Protocol: Bacterial Cultivation and Supernatant Preparation
This protocol is adapted from methodologies used for Lactobacillus plantarum.
-
Strain Activation: Streak the bacterial strain (e.g., L. plantarum MiLAB 14) from a glycerol (B35011) stock onto an appropriate agar (B569324) plate (e.g., MRS agar). Incubate under suitable conditions (e.g., 30°C for 48 hours).
-
Pre-culture: Inoculate a single colony into 5 mL of liquid culture medium (e.g., MRS broth). Incubate overnight at the optimal temperature (e.g., 30°C) with appropriate aeration or atmospheric conditions.
-
Main Culture: Inoculate a larger volume of fresh medium (e.g., 25 mL) with 100 µL of the overnight pre-culture.
-
Incubation: Incubate the main culture at the optimal temperature until the desired growth phase is reached (e.g., stationary phase, or an OD600 of ~1.8).
-
Cell Separation: Transfer the culture to centrifuge tubes and centrifuge at approximately 3,870 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile container. For enhanced purity, filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
Storage: Store the cell-free supernatant at -80°C until required for analysis.
Protocol: Extraction and Quantification by GC-MS
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Sample Preparation: Lyophilize (freeze-dry) a known volume (e.g., 5 mL) of the cell-free supernatant to obtain a dry powder.
-
Methanolysis (Derivatization):
-
To the lyophilized material, add 2 mL of a methanolysis reagent (e.g., 3% sulfuric acid in methanol) and 2 mL of chloroform.
-
Add an internal standard (e.g., benzoic acid or a deuterated fatty acid) for accurate quantification.
-
Transfer the mixture to a screw-cap glass tube and seal tightly.
-
Heat the mixture at 100°C for 3.5 hours to convert the hydroxy fatty acids to their corresponding methyl esters.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of distilled water and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully transfer the lower organic phase (chloroform layer), which contains the FAMEs, to a new vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the organic phase into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a DB-5ms or equivalent). A typical temperature program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Quantification:
-
Identify the peak corresponding to the methyl ester of this compound by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.
-
Conclusion
This compound is a significant metabolite naturally produced by various bacteria, most notably Pseudomonas and Lactobacillus species. It plays a central role as a precursor in the biosynthesis of critical cellular components and exhibits promising biological activities as a free acid. While natural production titers are typically low, metabolic engineering has demonstrated the potential for high-level synthesis. The protocols outlined in this guide provide a robust framework for researchers to cultivate producer strains and accurately quantify this compound, facilitating further exploration of its biological functions and potential applications in drug development and biotechnology.
References
- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Potent: A Technical Guide to 3-Hydroxycapric Acid in Royal Jelly
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 3-hydroxycapric acid (3-HDA), a significant yet often overlooked fatty acid present in royal jelly. This document synthesizes current scientific knowledge on its prevalence, biological functions, and the underlying molecular mechanisms, offering a valuable resource for research and development in pharmaceuticals and nutraceuticals.
Presence and Quantification of this compound in Royal Jelly
This compound, also known as 3-hydroxydecanoic acid, is a saturated medium-chain fatty acid that constitutes a minor but biologically active fraction of the lipid component of royal jelly. Its concentration can vary depending on the geographical origin and the specific bee colony.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in fresh royal jelly, providing a comparative overview from different analytical studies.
| Study (Method) | Concentration of this compound ( g/100g of fresh Royal Jelly) |
| Kokotou et al. (LC-HRMS)[1] | 0.028 ± 0.003 to 0.036 ± 0.001 |
| Xu et al. (GC-MS)[2] | 7.43% of total fatty acids |
| Isidorov et al. (SPE/GC-MS) | Identified as a characteristic acid, quantitative data not specified |
Biological Functions and Mechanisms of Action
This compound exhibits a range of pharmacological activities, positioning it as a molecule of interest for therapeutic applications. Its key functions include anti-inflammatory, anti-allergic, and anti-pruritic effects.
Anti-inflammatory Activity
3-HDA has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators in various cell types. A key mechanism of its action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Royal jelly and its constituent fatty acids can decrease the levels of inflammatory mediators by inhibiting both the NF-κB and c-Jun N-terminal kinase (JNK) pathways[3][4].
Anti-allergic and Anti-pruritic Effects
Research has highlighted the potential of 3-HDA in mitigating allergic reactions and alleviating itching. Studies on skin cells have shown that 3-HDA can inhibit the degranulation of mast cells, a critical event in the allergic cascade, thereby reducing the release of histamine (B1213489) and other inflammatory mediators. Furthermore, 3-HDA has been found to inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in the sensation of pain and itch.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and the investigation of its biological activities.
Extraction and Quantification of this compound from Royal Jelly using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and quantification of 3-HDA in royal jelly.
Materials:
-
Fresh royal jelly sample
-
Internal standard (e.g., deuterated 3-hydroxydecanoic acid)
-
Methanol, Chloroform, n-Hexane (analytical grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Lipid Extraction:
-
Homogenize a known amount of fresh royal jelly (e.g., 1 g) in a chloroform/methanol mixture (2:1, v/v).
-
Add a known amount of the internal standard.
-
Agitate the mixture vigorously and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Repeat the extraction process on the remaining aqueous layer.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Acidification:
-
Resuspend the dried lipid extract in a methanolic NaOH solution.
-
Heat the mixture to saponify the lipids into free fatty acids.
-
After cooling, acidify the solution with HCl to protonate the fatty acids.
-
-
Fatty Acid Extraction:
-
Extract the free fatty acids from the acidified solution using n-hexane.
-
Wash the hexane (B92381) extract with distilled water to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the free fatty acid fraction.
-
-
Derivatization:
-
To the dried fatty acid extract, add BSTFA with 1% TMCS.
-
Heat the mixture to facilitate the derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This step increases the volatility of the compounds for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
Identify the 3-HDA-TMS derivative based on its retention time and mass spectrum.
-
Quantify the amount of 3-HDA by comparing the peak area of its derivative to that of the internal standard.
-
Investigation of Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This protocol describes how to assess the inhibitory effect of 3-HDA on the NF-κB signaling pathway.
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct.
-
This compound (3-HDA)
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of 3-HDA in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of 3-HDA.
-
Include a vehicle control (medium without 3-HDA).
-
Pre-incubate the cells with 3-HDA for a specified period (e.g., 1 hour).
-
-
Stimulation:
-
Add TNF-α to the wells to a final concentration known to induce NF-κB activation (e.g., 10 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for a further period (e.g., 6 hours) to allow for NF-κB activation and luciferase expression.
-
-
Luciferase Assay:
-
Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the percentage inhibition of NF-κB activity by 3-HDA at each concentration compared to the TNF-α stimulated control.
-
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.
Caption: Workflow for GC-MS analysis of 3-HDA in royal jelly.
Caption: Inhibition of the NF-κB signaling pathway by 3-HDA.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxycapric Acid in Fatty Acid Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycapric acid, a medium-chain 3-hydroxy fatty acid, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. Its metabolism is integral to cellular energy homeostasis, particularly during periods of fasting. Dysregulation of its metabolic pathway is linked to several inherited metabolic disorders. This technical guide provides an in-depth analysis of the role of this compound in fatty acid beta-oxidation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Introduction to this compound
This compound, also known as 3-hydroxydecanoic acid, is a saturated 10-carbon fatty acid with a hydroxyl group at the beta-position (C3). It is a normal, albeit transient, intermediate in the catabolism of fatty acids. As a medium-chain hydroxy fatty acid, it belongs to a class of compounds that are essential for energy production from fats. In human blood plasma, it is a naturally occurring carboxylic acid.
The Role of this compound in Mitochondrial Beta-Oxidation
Mitochondrial fatty acid beta-oxidation is a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH. This compound, in its activated form (3-hydroxydecanoyl-CoA), is a key substrate in the third step of this pathway.
The four core reactions of beta-oxidation for a saturated fatty acyl-CoA are:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding a trans-Δ²-enoyl-CoA and FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, forming an L-3-hydroxyacyl-CoA. For capric acid (C10), this step produces L-3-hydroxydecanoyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, producing 3-ketoacyl-CoA and NADH. This is the critical step involving the activated form of this compound.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for further energy production.
Signaling Pathways and Logical Relationships
The following diagram illustrates the position of this compound (as 3-Hydroxydecanoyl-CoA) within the fatty acid beta-oxidation pathway.
Caption: The mitochondrial beta-oxidation spiral showing the central role of L-3-Hydroxydecanoyl-CoA.
Clinical Significance: Disorders of Beta-Oxidation
Unveiling the Physiological Roles of Medium-Chain Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain hydroxy fatty acids (MCHFAs) are a class of lipid molecules characterized by a hydroxyl group on an alkyl chain of 6 to 12 carbons. Once considered mere metabolic intermediates, a growing body of evidence highlights their diverse and potent physiological functions. These molecules are emerging as key signaling mediators in a variety of cellular processes, from metabolic regulation to inflammation and cellular stress responses. This technical guide provides an in-depth exploration of the core physiological functions of MCHFAs, detailing their mechanisms of action, the experimental protocols used to elucidate their functions, and quantitative data to support their biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of these fascinating molecules.
Core Physiological Functions and Signaling Pathways
MCHFAs exert their effects through interactions with specific cellular targets, including G-protein coupled receptors (GPCRs) and key metabolic enzymes. The following sections detail the physiological functions and signaling pathways of prominent MCHFAs.
Metabolic Regulation by 10-Hydroxy-2-decenoic acid (10-HDA)
10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has garnered significant attention for its role in metabolic homeostasis. A primary mechanism of action for 10-HDA is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy.
Signaling Pathway:
10-HDA activates AMPK, leading to a cascade of downstream effects that enhance glucose uptake and fatty acid oxidation.[1][2][3] This activation is mediated, at least in part, by the upstream kinase Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) and is independent of changes in the cellular AMP:ATP ratio.[3] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation. Furthermore, AMPK activation by 10-HDA stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, thereby increasing glucose uptake.
Anti-Lipolytic and Immunomodulatory Effects of 3-Hydroxyoctanoic Acid
3-Hydroxyoctanoic acid is an endogenous agonist for the G-protein coupled receptor GPR109B (also known as Hydroxycarboxylic Acid Receptor 3, HCA3). This receptor is primarily expressed in adipocytes and immune cells in humans.
Signaling Pathway:
Activation of GPR109B by 3-hydroxyoctanoic acid in adipocytes leads to the coupling of the receptor to a Gαi/o protein. This inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). This cascade ultimately results in the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011). In immune cells, the downstream signaling of GPR109B is less well-characterized but is thought to play a role in modulating inflammatory responses.
Anti-Obesity and Anti-Inflammatory Properties of 6-Hydroxyhexanoic Acid
6-Hydroxyhexanoic acid (6-HHA) has demonstrated potential anti-obesity and anti-inflammatory effects. In murine models of diet-induced obesity, 6-HHA treatment has been shown to reduce weight gain, improve glucose tolerance and insulin (B600854) sensitivity, and suppress systemic inflammation.
Mechanism of Action:
The precise molecular targets of 6-HHA are still under investigation, but it has been shown to suppress pro-inflammatory cytokine production in adipocytes and macrophages. In adipocytes, 6-HHA inhibits lipolysis through a Gαi-mediated signaling pathway. In macrophages stimulated with lipopolysaccharide (LPS), MCHFAs have been shown to modulate the expression of inflammatory genes, in part through the activation of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).
Potential Roles of 12-Hydroxydodecanoic Acid
12-Hydroxydodecanoic acid is an omega-hydroxy fatty acid that is a human metabolite of lauric acid. While its physiological roles are less defined compared to other MCHFAs, it is known to be a substrate for enzymes involved in fatty acid metabolism, such as 12-lipoxygenase. The products of lipoxygenase pathways can act as signaling molecules in inflammation and cellular proliferation. Further research is needed to fully elucidate the specific signaling pathways and physiological functions of 12-hydroxydodecanoic acid.
Quantitative Data on the Physiological Functions of MCHFAs
The following tables summarize key quantitative data from studies investigating the physiological effects of MCHFAs.
Table 1: Receptor Activation and Cellular Signaling
| MCHFA | Target | Cell Type/System | Assay | Parameter | Value | Reference(s) |
| 3-Hydroxyoctanoic acid | GPR109B (HCA3) | HEK293 cells | GTPγS binding | EC₅₀ | ~8 µM | |
| 2-Hydroxyoctanoic acid | GPR109B (HCA3) | HEK293 cells | GTPγS binding | EC₅₀ | ~4 µM | |
| 10-Hydroxy-2-decenoic acid | AMPK | L6 Myotubes | Western Blot (p-AMPK) | - | Significant increase |
Table 2: Metabolic Effects
| MCHFA | Effect | Model System | Assay | Quantitative Data | Reference(s) |
| 10-Hydroxy-2-decenoic acid | Increased Glucose Uptake | L6 Myotubes | 2-Deoxyglucose Uptake | Significant increase compared to control | |
| 3-Hydroxyoctanoic acid | Inhibition of Lipolysis | Human Adipocytes | Glycerol Release | Potent inhibition of isoproterenol-stimulated lipolysis | |
| 6-Hydroxyhexanoic acid | Reduced Body Weight Gain | High-Fat Diet Fed Mice | In vivo study | Significant decrease with 2.2 µg/kg treatment |
Table 3: Anti-inflammatory Effects
| MCHFA | Effect | Model System | Assay | Quantitative Data | Reference(s) |
| 6-Hydroxyhexanoic acid | Suppression of Pro-inflammatory Cytokines | Human Gingival Fibroblasts | ELISA | Significant reduction with 0.1 µmol/L treatment | |
| 6-Hydroxyhexanoic acid | Reduced Serum IL-1β and IL-6 | High-Fat Diet Fed Mice | ELISA | Significant reduction in treated mice |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis of AMPK Phosphorylation
Objective: To determine the effect of 10-HDA on the phosphorylation of AMPK at Threonine-172 in L6 myotubes.
Materials:
-
L6 myotubes
-
10-Hydroxy-2-decenoic acid (10-HDA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture L6 myotubes to ~80% confluency. Treat cells with desired concentrations of 10-HDA or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
GPR109B Activation Assay (Calcium Mobilization)
Objective: To measure the activation of GPR109B by 3-hydroxyoctanoic acid by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells transiently or stably expressing GPR109B
-
3-Hydroxyoctanoic acid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed GPR109B-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of 3-hydroxyoctanoic acid in assay buffer.
-
Calcium Mobilization Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the different concentrations of 3-hydroxyoctanoic acid into the wells and immediately record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ value.
Adipocyte Lipolysis Assay
Objective: To assess the anti-lipolytic effect of 3-hydroxyoctanoic acid on differentiated adipocytes.
Materials:
-
Differentiated adipocytes (e.g., from 3T3-L1 cells or primary human preadipocytes)
-
3-Hydroxyoctanoic acid
-
Isoproterenol (B85558) (lipolysis-stimulating agent)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)
-
Glycerol and Free Fatty Acid quantification kits
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate preadipocytes into mature adipocytes.
-
Treatment: Pre-incubate the adipocytes with various concentrations of 3-hydroxyoctanoic acid or vehicle control.
-
Stimulation of Lipolysis: Stimulate lipolysis by adding isoproterenol to the wells.
-
Sample Collection: At different time points, collect the cell culture medium.
-
Quantification of Glycerol and Free Fatty Acids: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Plot the amount of glycerol or free fatty acids released over time to determine the rate of lipolysis. Compare the rates between the different treatment groups to assess the anti-lipolytic activity of 3-hydroxyoctanoic acid.
Macrophage Cytokine Secretion Assay
Objective: To quantify the effect of 6-hydroxyhexanoic acid on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
6-Hydroxyhexanoic acid
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture and Plating: Plate macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of 6-hydroxyhexanoic acid or vehicle control for a specified period.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants from the different treatment groups to determine the effect of 6-hydroxyhexanoic acid on cytokine secretion.
Conclusion and Future Directions
Medium-chain hydroxy fatty acids are emerging from the shadows of lipid metabolism to be recognized as a class of potent signaling molecules with significant therapeutic potential. The ability of 10-HDA to activate AMPK highlights its promise in the management of metabolic disorders such as type 2 diabetes. The anti-lipolytic and immunomodulatory effects of 3-hydroxyoctanoic acid, mediated through GPR109B, suggest its utility in conditions characterized by excessive lipolysis and inflammation. Furthermore, the anti-obesity and anti-inflammatory properties of 6-HHA open new avenues for therapeutic intervention in metabolic syndrome.
The field of MCHFA research is rapidly evolving. Future investigations should focus on:
-
Deorphanizing receptors for other MCHFAs to uncover novel signaling pathways.
-
Elucidating the downstream signaling cascades of known MCHFA-receptor interactions in greater detail.
-
Conducting preclinical and clinical studies to validate the therapeutic efficacy of MCHFAs in relevant disease models and in humans.
-
Exploring the structure-activity relationships of MCHFAs to design more potent and selective synthetic analogs for drug development.
This technical guide provides a solid foundation for understanding the physiological functions of MCHFAs. It is our hope that this comprehensive overview will stimulate further research and accelerate the translation of these promising natural compounds into novel therapeutics for a range of human diseases.
References
- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Antimitotic and Cytotoxic Potential of 3-Hydroxycapric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid or myrmicacin, is a medium-chain fatty acid that has garnered scientific interest for its biological activities, including its potential as an antimitotic and cytotoxic agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, detailing its mechanism of action, summarizing the available data, and outlining key experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.
Cytotoxic Effects of this compound
While direct, extensive studies quantifying the cytotoxic effects of this compound as a standalone agent against a wide array of cancer cell lines are limited in the readily available scientific literature, its potential in cancer therapy has been highlighted in the context of conjugation with other molecules.
A notable study demonstrated that (R)-3-hydroxydecanoic acid, when conjugated to a d-peptide (DP18) and its derivatives, significantly enhanced the anti-cancer activity of the peptide.[2] The conjugated peptides exhibited greater cytotoxic effects compared to the unconjugated peptides, and this enhanced activity was dependent on the covalent linkage, as a simple mixture of the two did not produce the same effect.[2] This suggests that 3-hydroxydecanoic acid plays a crucial role in the overall cytotoxicity of the conjugate, potentially by facilitating cellular uptake or interaction with cellular targets.[2]
Table 1: Summary of Cytotoxicity Data for (R)-3-Hydroxydecanoic Acid Conjugates
| Cell Line | Compound | Effect | Reference |
| HeLa | (R)-3-hydroxydecanoic acid conjugated to d-peptide DP18 and its derivatives | Enhanced anti-cancer activity and more rapid uptake into cells compared to unconjugated peptides. | [2] |
| MiaPaCa | (±)3-chlorodecanoic acid (synthetically converted from (R)-3-hydroxydecanoic acid) conjugated to DP18L | Improved antiproliferative activity. |
Note: The available data primarily focuses on the synergistic or enhancing effect of 3-hydroxydecanoic acid when combined with other molecules. Further research is required to establish the intrinsic cytotoxic profile and IC50 values of this compound alone across various cancer cell lines.
Antimitotic Effects and Mechanism of Action
This compound has been identified as an inhibitor of mitotic progression. While the precise molecular mechanisms underlying its antimitotic activity in cancer cells are not fully elucidated, related hydroxy fatty acids have been shown to induce cell cycle arrest, providing a plausible framework for its mode of action.
Cell Cycle Arrest
Studies on other hydroxy fatty acids have demonstrated the ability to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases. For instance, 9-hydroxystearic acid (9-HSA) has been shown to cause a G0/G1 phase arrest in human colorectal adenocarcinoma cells (HT29) by acting as a histone deacetylase (HDAC) inhibitor. It is plausible that this compound may exert its antimitotic effects through similar mechanisms, such as the modulation of key cell cycle regulatory proteins.
Experimental Workflow for Cell Cycle Analysis:
Apoptosis Induction
In addition to cell cycle arrest, the cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. While direct evidence for this compound-induced apoptosis is still emerging, studies on structurally similar compounds suggest that this is a likely mechanism. For instance, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric carcinoma cells.
Signaling Pathway for Apoptosis Induction (Hypothesized):
Experimental Protocols
Detailed and standardized protocols for evaluating the antimitotic and cytotoxic effects of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for this purpose.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion and Future Directions
This compound shows promise as an antimitotic and cytotoxic agent, particularly in enhancing the efficacy of other anticancer compounds. However, a significant gap exists in the literature regarding its standalone activity, including specific IC50 values against a broad panel of cancer cell lines and a detailed understanding of its molecular mechanisms of action.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound in a wide range of cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its antimitotic and apoptotic effects. This includes investigating its potential as an HDAC inhibitor and its impact on key cell cycle and apoptosis regulatory proteins.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound could enhance its anticancer properties.
A deeper understanding of the antimitotic and cytotoxic effects of this compound will be instrumental in unlocking its full therapeutic potential in the fight against cancer.
References
Methodological & Application
Application Note: Quantification of 3-Hydroxycapric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and robust gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 3-hydroxycapric acid in human plasma. This compound, a medium-chain fatty acid, is an intermediate in fatty acid beta-oxidation. Its quantification in plasma is crucial for studying metabolic disorders. The described protocol employs a simple liquid-liquid extraction followed by a two-step derivatization to enhance volatility and ionization efficiency. This method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for clinical research and drug development applications.
Introduction
This compound (3-OH C10:0) is a beta-hydroxy fatty acid that plays a role in fatty acid metabolism.[1][2] Elevated levels of 3-hydroxy fatty acids in plasma can be indicative of certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1] Accurate and precise quantification of these metabolites is therefore essential for researchers and scientists in understanding disease pathology and for professionals in the drug development industry exploring therapeutic interventions for metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] Through derivatization, non-volatile analytes like this compound can be readily analyzed with high sensitivity and selectivity. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound in human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
References
Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid β-oxidation and are implicated in various physiological and pathological processes.[1][2] Accurate and sensitive quantification of 3-OH-FAs is crucial for diagnosing certain metabolic disorders and for research in drug development and cellular metabolism.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity.[1] However, the inherent polarity and thermal instability of 3-OH-FAs necessitate a robust derivatization strategy to enhance their volatility and thermal stability for successful GC-MS analysis.
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 3-hydroxy fatty acids in biological samples using a stable isotope dilution GC-MS method.
Experimental Workflow
The overall experimental workflow for the analysis of 3-hydroxy fatty acids by GC-MS is depicted below.
Caption: Experimental workflow for 3-OH-FA analysis.
Experimental Protocols
This section provides a detailed protocol for the analysis of 3-OH-FAs in serum or plasma.
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297), Methanol, Chloroform, Hexane (all HPLC or GC grade)
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
-
Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., 1,2-¹³C labeled standards)
Sample Preparation: Extraction of 3-Hydroxy Fatty Acids
This protocol is adapted from established methods for lipid extraction.
-
Sample Aliquoting: Transfer 500 µL of serum or plasma into a glass tube.
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard mixture containing various 3-OH-FA species.
-
Hydrolysis (for total 3-OH-FA quantification): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-OH-FAs, this step is omitted.
-
Acidification: Acidify the sample by adding 6 M HCl.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the sample, vortex vigorously, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 37 °C.
Derivatization Protocol
Derivatization is a critical step to increase the volatility of 3-OH-FAs for GC-MS analysis. Silylation is a common and effective method.
-
Reagent Addition: To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 80 °C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized 3-OH-FAs. These may need to be optimized for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 5890 series II system or equivalent |
| Column | HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 80 °C for 5 min, then ramp at 3.8 °C/min to 200 °C, then at 15 °C/min to 290 °C and hold for 6 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Presentation
Quantitative analysis is performed by comparing the peak area of the native 3-OH-FA to its corresponding stable isotope-labeled internal standard. The concentration is then calculated using a calibration curve.
Table 1: Characteristic m/z Ions for SIM Analysis of TMS-Derivatized 3-Hydroxy Fatty Acids
| 3-Hydroxy Fatty Acid | Abbreviation | Characteristic Ion (m/z) |
| 3-Hydroxyhexanoic acid | 3-OH-C6:0 | 233 |
| 3-Hydroxyoctanoic acid | 3-OH-C8:0 | 261 |
| 3-Hydroxydecanoic acid | 3-OH-C10:0 | 289 |
| 3-Hydroxydodecanoic acid | 3-OH-C12:0 | 317 |
| 3-Hydroxytetradecanoic acid | 3-OH-C14:0 | 345 |
| 3-Hydroxyhexadecanoic acid | 3-OH-C16:0 | 373 |
| 3-Hydroxyoctadecanoic acid | 3-OH-C18:0 | 401 |
| Note: The characteristic ion for the stable isotope-labeled internal standards will be higher by the mass of the incorporated isotopes (e.g., m/z 235 for ¹³C₂-labeled 3-OH-C6:0). |
Table 2: Example Quantitative Data for 3-Hydroxy Fatty Acids in Human Plasma
| 3-Hydroxy Fatty Acid | Control Group (µmol/L) | Patient Group (µmol/L) |
| 3-OH-C10:0 | 0.15 ± 0.05 | 2.5 ± 0.8 |
| 3-OH-C12:0 | 0.12 ± 0.04 | 3.1 ± 1.1 |
| 3-OH-C14:0 | 0.20 ± 0.07 | 5.8 ± 2.3 |
| 3-OH-C16:0 | 0.25 ± 0.09 | 7.2 ± 3.0 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual values may vary depending on the study population and analytical conditions. |
Signaling Pathway Context
The analysis of 3-hydroxy fatty acids is central to understanding the mitochondrial fatty acid β-oxidation pathway. The diagram below illustrates the position of 3-hydroxyacyl-CoA, the precursor to 3-hydroxy fatty acids, within this pathway.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxycapric Acid for HPLC Analysis
Introduction
3-Hydroxycapric acid, a medium-chain fatty acid, is a molecule of interest in various research fields, including microbiology and clinical diagnostics. Its analysis by High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance its detectability, as it lacks a strong chromophore for UV-Vis or fluorescence detection in its native form. This document provides detailed protocols for the derivatization of this compound for HPLC analysis using two common methods: p-bromophenacyl bromide for UV-Vis detection and a benzofurazan-based reagent for fluorescence detection.
Protocol 1: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol describes the derivatization of the carboxylic acid group of this compound with p-bromophenacyl bromide (PBPB) to form a phenacyl ester derivative that can be detected by UV absorbance. This method is robust and suitable for quantifying this compound in various sample matrices.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
p-Bromophenacyl bromide (PBPB)
-
Crown ether (e.g., 18-crown-6)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
Procedure:
-
Sample Preparation:
-
For liquid samples, an appropriate volume should be taken and, if necessary, extracted to isolate the fatty acid fraction.
-
For solid samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound.
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile.
-
Add 50 µL of a 2 mg/mL solution of 18-crown-6 (B118740) in acetonitrile. The crown ether acts as a catalyst.
-
Add a small amount (approximately 2 mg) of anhydrous potassium carbonate.
-
Seal the reaction vial and heat at 75-80°C for 30 minutes in a heating block or water bath.
-
After heating, cool the reaction mixture to room temperature.
-
-
Sample Cleanup (if necessary):
-
If the sample matrix is complex, a solid-phase extraction (SPE) step can be used to remove excess derivatization reagent and other interferences.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the derivatized this compound with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 254 nm.
-
Workflow for PBPB Derivatization
Caption: Workflow for the derivatization of this compound with PBPB.
Protocol 2: Derivatization with a Benzofurazan Reagent for HPLC-Fluorescence Analysis
This protocol outlines the derivatization of this compound using a benzofurazan-based reagent, specifically (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val), for highly sensitive fluorescence detection. This method is particularly suitable for trace analysis in biological samples.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
NBD-PZ-Val
-
O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Sample containing this compound
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 to obtain a dried extract of this compound.
-
-
Derivatization Reaction:
-
Prepare a stock solution of NBD-PZ-Val in acetonitrile (e.g., 1 mg/mL).
-
Prepare a stock solution of HATU in acetonitrile (e.g., 5 mg/mL).
-
To the dried sample, add 50 µL of the NBD-PZ-Val solution.
-
Add 50 µL of the HATU solution.
-
Add 10 µL of DIEA.
-
Vortex the mixture and let it react at room temperature for 1 hour in the dark.
-
-
Reaction Quenching:
-
After the reaction is complete, add a small volume of a quenching reagent, such as an aqueous acid solution (e.g., 1% formic acid), to stop the reaction.
-
-
HPLC-Fluorescence Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 4 µm).
-
Mobile Phase: A binary gradient elution of 0.1% aqueous trifluoroacetic acid (Solvent A) and methanol (Solvent B). A typical gradient could be:
-
0-5 min: 40% B
-
5-20 min: 40-90% B
-
20-25 min: 90% B
-
25-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 489 nm and emission at 532 nm.
-
Chemical Reaction for NBD-PZ-Val Derivatization
Caption: Derivatization of this compound with NBD-PZ-Val.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of hydroxy fatty acids using derivatization methods similar to those described. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Derivatization with p-Bromophenacyl Bromide (UV Detection) | Derivatization with Benzofurazan Reagent (Fluorescence Detection) | Reference(s) |
| Linearity (r²) | > 0.99 | > 0.999 | |
| Limit of Detection (LOD) | ~ 1-10 µmol/L | ~ 7.7 µmol/L | |
| Limit of Quantification (LOQ) | ~ 5-30 µmol/ |
Application Notes and Protocols for 3-Hydroxy Fatty Acid Measurement Using Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OHFAs) are critical intermediates in fatty acid β-oxidation and are increasingly recognized for their roles in various physiological and pathological processes. Accurate quantification of 3-OHFAs is essential for diagnosing inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiencies, and for research into cellular metabolism and drug development.[1][2][3][4]
Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for the accurate and precise quantification of endogenous metabolites. This method involves the addition of a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This allows for the correction of sample loss during preparation and variations in instrument response, ensuring high accuracy and reproducibility.[3]
This document provides detailed application notes and protocols for the measurement of 3-OHFAs using stable isotope dilution coupled with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 3-Hydroxy Fatty Acids
3-OHFAs are key intermediates in the mitochondrial β-oxidation of fatty acids. This metabolic pathway involves a cyclical series of four reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. The formation of 3-OHFAs occurs in the third step of this cycle, catalyzed by acyl-CoA dehydrogenase enzymes. In certain metabolic disorders, deficiencies in these enzymes lead to the accumulation of 3-OHFAs. Furthermore, these accumulated 3-OHFAs can be metabolized via omega-oxidation to form 3-hydroxy dicarboxylic acids, which are then excreted in the urine.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxycapric Acid in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a naturally occurring medium-chain hydroxy fatty acid. It is found in various biological sources, including royal jelly, and is an intermediate in fatty acid beta-oxidation.[1] Emerging research has highlighted its potential as a bioactive molecule with various applications in cell culture studies, particularly in the fields of inflammation, immunology, and cancer research. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on currently available scientific literature.
Biological Activities and Mechanisms of Action
In cell culture systems, this compound has demonstrated several key biological activities:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory mediators. In murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), it reduces the expression of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[2][3]
-
Anti-allergic Properties: In rat basophilic leukemia RBL-2H3 cells, a model for mast cells, this compound can inhibit degranulation upon stimulation, leading to a reduction in the release of histamine (B1213489) and β-hexosaminidase.[2][3]
-
Anti-pruritic (Anti-itch) Activity: In human keratinocyte HaCaT cells, this compound has been observed to inhibit the secretion of the inflammatory cytokine IL-31 and the activity of the transient receptor potential vanilloid 1 (TRPV1), which are associated with pruritus.
-
Antimitotic Activity: this compound has been described as an inhibitor of mitotic progression.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of related hydroxy fatty acids are often mediated through the modulation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation
The following tables summarize the quantitative data from cell culture studies involving this compound and related compounds.
Table 1: Anti-Allergic Effects of this compound on RBL-2H3 Mast Cells
| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Observed Effect (% Reduction) | Reference |
| Histamine Release | RBL-2H3 | Compound 48/80 | Not specified in abstract | 45% | |
| β-Hexosaminidase Release | RBL-2H3 | Compound 48/80 | Not specified in abstract | 58% |
Table 2: Anti-inflammatory Effects of Fatty Acids on RAW 264.7 Macrophages
| Compound | Concentration | Effect on LPS-induced NO Production | Effect on LPS-induced IL-6 Production | Effect on LPS-induced TNF-α Production | Reference |
| 10-hydroxydecanoic acid | 2.5 mM, 5 mM | Significant inhibition | Inhibition at higher concentrations | No significant effect | |
| trans-10-hydroxy-2-decenoic acid | 2.5 mM, 5 mM | Significant inhibition | Inhibition at higher concentrations | No significant effect | |
| Sebacic acid | 2.5 mM, 5 mM | Weaker inhibition | Inhibition at higher concentrations | Strong inhibition |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only control.
Protocol 2: Evaluation of Anti-allergic Effects in RBL-2H3 Mast Cells
Objective: To assess the inhibitory effect of this compound on the degranulation of mast cells.
Materials:
-
RBL-2H3 rat basophilic leukemia cell line
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Compound 48/80 (degranulation-inducing agent)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase assay)
-
Histamine ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RBL-2H3 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Plate RBL-2H3 cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with desired concentrations of this compound for a specified period.
-
Stimulation: Induce degranulation by adding Compound 48/80 to the wells and incubate for the recommended time.
-
Supernatant Collection: After incubation, carefully collect the supernatant for analysis.
-
β-Hexosaminidase Release Assay:
-
Measure the activity of β-hexosaminidase released into the supernatant using p-Nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate.
-
-
Histamine Release Assay:
-
Quantify the amount of histamine in the supernatant using a specific ELISA kit.
-
-
Data Analysis: Determine the percentage inhibition of β-hexosaminidase and histamine release in this compound-treated cells compared to cells stimulated with Compound 48/80 alone.
Visualizations
The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising bioactive lipid with demonstrable anti-inflammatory and anti-allergic properties in vitro. The provided protocols offer a foundational framework for researchers to investigate its effects on various cell types and to elucidate its mechanisms of action further. Future studies should focus on establishing dose-response relationships and exploring its impact on a wider range of cellular processes and signaling pathways.
References
3-Hydroxycapric acid as a potential biomarker for metabolic disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid that serves as an intermediate in the beta-oxidation of fatty acids. Emerging research has highlighted its potential as a biomarker for certain metabolic disorders, owing to its accumulation in specific pathological conditions. This document provides detailed application notes on the relevance of this compound in metabolic diseases and comprehensive protocols for its quantification and the study of its biological effects.
Clinical Significance
Elevated levels of this compound and related 3-hydroxydicarboxylic acids are primarily associated with inborn errors of fatty acid oxidation. Specifically, deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (TFP) lead to a characteristic increase in long-chain 3-hydroxy fatty acids in plasma and the excretion of 3-hydroxydicarboxylic acids in urine.
More recently, studies have begun to explore the role of this compound in more common metabolic disorders. Research has indicated that circulating levels of 3-hydroxydecanoate (B1257068) are enriched in individuals with obesity and type 2 diabetes. Furthermore, treatment with metformin, a first-line therapy for type 2 diabetes, has been shown to significantly increase plasma concentrations of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate. These findings suggest that this compound may be involved in the pathophysiology of these conditions and the metabolic response to therapeutic interventions.
Data Presentation: Quantitative Levels of 3-Hydroxy Fatty Acids in Metabolic Disorders
The following table summarizes the reported changes in 3-hydroxy fatty acid levels in various metabolic conditions. It is important to note that absolute concentrations can vary between laboratories and analytical methods.
| Condition | Analyte | Matrix | Observation | Reference |
| LCHAD/TFP Deficiency | Long-chain 3-hydroxy fatty acids (including this compound derivatives) | Plasma | Characteristic and significant increase. | |
| LCHAD/TFP Deficiency | C6-C14 3-hydroxydicarboxylic acids | Urine | Large amounts detected. | |
| Type 2 Diabetes | 3-hydroxydecanoate | Plasma | Enriched circulating levels compared to non-diabetic controls. | |
| Type 2 Diabetes (Metformin-treated) | 3-hydroxydecanoate | Plasma | Significantly increased levels compared to treatment-naïve and non-metformin treated patients. | |
| Type 2 Diabetes (Metformin-treated) | 3-hydroxyoctanoate | Plasma | Significantly increased levels compared to treatment-naïve and non-metformin treated patients. |
Signaling Pathways of this compound
This compound and other 3-hydroxy medium-chain fatty acids can act as signaling molecules, primarily through the activation of the G protein-coupled receptor HCA3 (Hydroxycarboxylic acid receptor 3), also known as GPR109B. Activation of HCA3 by its ligands initiates a downstream signaling cascade that can modulate cellular functions, including inflammatory responses and metabolism.
HCA3 Receptor Signaling Pathway
The binding of 3-hydroxyoctanoic acid (a close analog of this compound) to the HCA3 receptor triggers a cascade of intracellular events. This signaling is complex and can be biased, meaning different agonists can elicit distinct downstream responses. A key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2.
Application Notes and Protocols: Antimicrobial Activity Assay for 3-Hydroxycapric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain fatty acid that has garnered interest for its potential antimicrobial properties. It is an endogenous metabolite found in various biological systems and has been shown to exhibit activity against a range of microorganisms.[1] This document provides a detailed protocol for determining the antimicrobial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents a summary of known quantitative data and illustrates the putative mechanism of action.
Data Presentation
The antimicrobial activity of this compound is typically quantified by its MIC and MBC values against various microorganisms. The following table summarizes available data and provides a template for researchers to populate with their own experimental findings. Racemic mixtures of saturated 3-hydroxy fatty acids have shown antifungal activity against different molds and yeasts with MICs between 10 and 100 μg/ml.[2]
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Your Data] |
| Aspergillus fumigatus | ATCC 204305 | 25 - 100 | [Insert Data] | [2] |
| Penicillium roqueforti | ATCC 10204 | 5 - 50 | [Insert Data] | [2] |
| Kluyveromyces marxianus | 10 - 100 | [Insert Data] | [2] | |
| Pichia anomala | 10 - 100 | [Insert Data] | ||
| Rhodotorula mucilaginosa | 10 - 100 | [Insert Data] | ||
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | [Your Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | [Your Data] |
Experimental Protocols
This section details the standardized broth microdilution method for determining the MIC and MBC of this compound. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reservoir basins
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C for bacteria, 35°C for yeasts)
-
Plate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Microbial cultures (standardized to 0.5 McFarland)
-
Sterile saline (0.85%)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of this compound Stock Solution:
-
Due to its limited water solubility, a stock solution of this compound should be prepared in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.
-
Further dilutions should be made in the appropriate broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the assay. Ensure the final concentration of DMSO in the wells does not exceed 1% to avoid solvent toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound solution to the first column of wells. This will be your starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum) and column 12 as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12 (sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate:
-
Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test organism (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
This is determined by observing the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action Diagram
The antimicrobial mechanism of fatty acids like this compound is generally attributed to the disruption of the microbial cell membrane. The fatty acid molecules intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately causing cell death.
Caption: Mechanism of membrane disruption.
References
Synthesis of 3-Hydroxycapric Acid for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a medium-chain hydroxy fatty acid with significant biological relevance. It is a key component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria and serves as an intermediate in fatty acid beta-oxidation. Recent research has highlighted its role as a signaling molecule in both plant and mammalian immune systems, making it a molecule of interest for studies in immunology, microbiology, and drug development. In plants, (R)-3-hydroxydecanoic acid is recognized by the receptor kinase LORE, triggering immune responses. Furthermore, it has demonstrated potential anti-inflammatory, anti-allergic, and anti-pruritic activities in skin cells. This document provides detailed protocols for the chemical synthesis of this compound for research purposes, along with methods for its purification and analysis.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents/Steps | Overall Yield | Purity | Reference |
| Green Synthesis | Levoglucosenone | Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, cross-metathesis | 24% - 36% | High | |
| Hydrolysis | Ethyl 3-hydroxydecanoate (B1257068) | Lithium hydroxide (B78521), Tetrahydrofuran (B95107)/Water | 90% | >95% (after chromatography) | |
| Racemic Synthesis via Reformatsky Reaction | Aldehyde/Ketone, α-halo ester | Zinc metal | - | - | |
| Microbial Production | Glucose/Glycerol | Engineered Pseudomonas aeruginosa | ~18 g/L (of precursor) | 95% (after hydrolysis) |
Experimental Protocols
Protocol 1: Green Synthesis of (R)-3-Hydroxydecanoic Acid from Levoglucosenone
This seven-step synthesis provides an enantioselective route to (R)-3-hydroxydecanoic acid.
-
Oxa-Michael Addition: Levoglucosenone (LGO) undergoes an oxa-Michael addition of water to form hydrated levoglucosenone.
-
Baeyer–Villiger Oxidation: An organic solvent-free Baeyer–Villiger oxidation is performed using hydrogen peroxide, followed by Amberlyst-catalyzed ethanolysis.
-
Activation and Protection: The primary and secondary alcohols of the resulting compound are activated and protected, for example, by tosylation and acetylation.
-
Substitution and Bernet–Vasella Reaction: The tosylated group is substituted with iodine, followed by a Bernet–Vasella reaction to yield the deprotected carboxylic acid.
-
Cross-Metathesis Homologation: The fatty acid chain is elongated to the desired C-10 length via cross-metathesis.
-
Hydrogenation: The final step involves hydrogenation to yield (R)-3-hydroxydecanoic acid.
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of 3-Hydroxydecanoic Acid by Hydrolysis of Ethyl 3-hydroxydecanoate
This protocol describes a high-yielding final step to produce 3-hydroxydecanoic acid from its ethyl ester.
-
Reaction Setup: Dissolve ethyl 3-hydroxydecanoate (1 equivalent) and lithium hydroxide (5 equivalents) in a 1:2 (v/v) mixture of tetrahydrofuran and water.
-
Reaction: Stir the mixture at room temperature for 12
Application Note: Simultaneous Analysis of Hydroxy Fatty Acids using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy fatty acids (HFAs) are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic autooxidation.[1][2] These molecules, including hydroxyeicosatetraenoic acids (HETEs) and hydroxydocosahexaenoic acids (HDoHEs), are critical signaling molecules in a variety of physiological and pathological processes. They play key roles in inflammation, cardiovascular biology, and carcinogenesis.[1] Given their low endogenous concentrations and the presence of numerous structural isomers, sensitive and selective analytical methods are required for their accurate quantification in complex biological matrices.
This application note provides a detailed protocol for the simultaneous quantification of a panel of hydroxy fatty acids in biological samples, such as plasma and tissue homogenates, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of HFA isomers, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway of Hydroxy Fatty Acid Formation from Arachidonic Acid
The metabolism of arachidonic acid (AA) is a central pathway in the generation of a diverse array of bioactive hydroxy fatty acids. Upon cellular stimulation, such as by inflammatory signals, arachidonic acid is liberated from the cell membrane by phospholipase A2 (PLA2). Subsequently, it is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (B1171923) and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Generates various HETEs and leukotrienes.
-
Cytochrome P450 (CYP) Pathway: Produces HETEs and epoxyeicosatrienoic acids (EETs).
These pathways and their products are deeply involved in modulating inflammatory responses.
Experimental Protocols
This section details the complete workflow for the analysis of hydroxy fatty acids, from sample collection to data acquisition.
Experimental Workflow
The overall experimental workflow consists of sample preparation, including lipid extraction and solid-phase extraction, followed by LC-MS/MS analysis and subsequent data processing.
Sample Preparation
Proper sample handling and preparation are crucial for accurate and reproducible results.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., a mix of deuterated HFA standards like 12(S)-HETE-d8)
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
0.1% Formic acid in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X 10 mg)
Protocol:
-
Thaw biological samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard mix and 300 µL of cold methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilute the supernatant with 0.1% formic acid in water and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the hydroxy fatty acids with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5:0.1 v/v/v methanol:water:acetic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C8 or C18 (e.g., 150 x 2.0 mm, 3 µm particle size) |
| Mobile Phase A | Water/Methanol (97:3) with 10 mM tributylamine (B1682462) and 15 mM acetic acid |
| Mobile Phase B | Methanol |
| Gradient Program | 80-99% B (0-20 min), 99% B (20-40 min), 99-80% B (40-41 min), 80% B (41-50 min) |
| Flow Rate | 200-300 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-30 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 700 L/h |
| Nebulizing Gas | Nitrogen at 35 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The use of stable isotope-labeled internal standards and MRM allows for highly selective and sensitive quantification of hydroxy fatty acids.
MRM Transitions for Selected Hydroxy Fatty Acids
The following table provides optimized MRM transitions for a selection of common hydroxy fatty acids. Fatty acids are typically analyzed as negative ions ([M-H]⁻).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-HETE | 319.2 | 115.1 | 22 |
| 8-HETE | 319.2 | 115.0 | - |
| 12-HETE | 319.2 | 179.1 | 18 |
| 15-HETE | 319.2 | 219.1 | 20 |
| 20-HETE | 319.2 | 245.2 | 15 |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 | 18 |
| 14(15)-EpETrE | 319.2 | 205.1 | 15 |
| 5,6-DiHET | 337.2 | 141.1 | 20 |
| 8,9-DiHET | 337.2 | 155.1 | 20 |
| 11,12-DiHET | 337.2 | 167.1 | 20 |
| 14,15-DiHET | 337.2 | 221.1 | 20 |
| 4-HDoHE | 343.2 | 101.1 | 25 |
| 7-HDoHE | 343.2 | 143.1 | 22 |
| 10-HDoHE | 343.2 | 183.1 | 20 |
| 14-HDoHE | 343.2 | 239.1 | 18 |
| 20-HDoHE | 343.2 | 307.1 | 15 |
Collision energies are compound-specific and may require optimization on the specific instrument used.
Method Performance Characteristics
The developed LC-MS/MS method demonstrates excellent linearity and sensitivity for the quantification of hydroxy fatty acids.
| Analyte | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| 12(R)-HETE | >0.999 | 1 | 5000 |
| 12(S)-HETE | >0.999 | 1 | 5000 |
Data adapted from a study on 12-HETEs, demonstrating typical performance. LLOQ (Lower Limit of Quantification), ULOQ (Upper Limit of Quantification).
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the simultaneous analysis of a wide range of hydroxy fatty acids in complex biological matrices. The combination of optimized sample preparation, efficient chromatographic separation, and highly selective MRM detection allows for accurate quantification of these important lipid mediators. This methodology is well-suited for applications in clinical research, drug discovery, and fundamental biology to investigate the roles of hydroxy fatty acids in health and disease.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in 3-hydroxy fatty acid GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing in the gas chromatography (GC) analysis of 3-hydroxy fatty acids.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in the GC analysis of 3-hydroxy fatty acids, primarily due to their polar nature. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group leads to strong interactions with active sites in the GC system, resulting in asymmetrical peaks.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Q1: My 3-hydroxy fatty acid peaks are tailing. What is the first thing I should check?
A1: The first and most critical step is to ensure proper derivatization of your sample. Due to their polarity, underivatized 3-hydroxy fatty acids will interact strongly with the GC system, leading to significant peak tailing.[2][3] Silylation is a common and effective derivatization technique for these compounds.
Q2: I've derivatized my sample, but I'm still seeing peak tailing for all my peaks. What should I investigate next?
A2: If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely related to the physical setup of your GC system.[4] These issues can create disruptions in the carrier gas flow path, leading to unswept volumes where analyte molecules can be delayed.[4]
Potential Causes and Solutions (When All Peaks Tail):
-
Improper Column Installation: An incorrectly installed column can create dead volume and turbulence.
-
Solution: Reinstall the column, ensuring the correct insertion depth into the inlet and detector as specified by the manufacturer.
-
-
Poor Column Cut: A jagged or uneven column cut can expose active silanol (B1196071) groups and cause turbulence.
-
Solution: Re-cut the column using a specialized tool to ensure a clean, square cut. Inspect the cut under magnification.
-
-
Leaks: Leaks in the inlet system can disrupt the carrier gas flow.
-
Solution: Check for leaks at the septum, ferrules, and other connections using an electronic leak detector.
-
Q3: Only my 3-hydroxy fatty acid peaks are tailing, while other non-polar compounds in the same run have good peak shape. What does this indicate?
A3: This scenario strongly suggests that the issue is chemical in nature and is specific to your polar analytes. The primary cause is often interaction with "active sites" within the GC system.
Potential Causes and Solutions (When Only Polar Peaks Tail):
-
Active Sites in the Inlet Liner: The glass inlet liner is a common source of active silanol groups (Si-OH) that can interact with the hydroxyl and carboxyl groups of your analytes.
-
Solution: Replace the standard liner with a deactivated liner. If using glass wool, ensure it is also deactivated.
-
-
Column Contamination or Degradation: Over time, the column can become contaminated with non-volatile residues, or the stationary phase can degrade, exposing active sites.
-
Solution: Trim the first 15-30 cm from the front of the column. If the column is old or heavily used, it may need to be replaced.
-
-
Suboptimal GC Method Parameters: Incorrect temperature or flow rates can contribute to poor peak shape.
-
Solution:
-
Injector Temperature: Ensure the temperature is high enough for rapid volatilization (a starting point of 250°C is common).
-
Carrier Gas Flow Rate: Verify that the flow rate is optimal for your column's internal diameter.
-
-
Frequently Asked Questions (FAQs)
Q4: What is peak asymmetry and how is it measured?
A4: Peak asymmetry, or the asymmetry factor (As), is a quantitative measure of peak shape. It is calculated by dividing the width of the back half of the peak (b) by the width of the front half (a) at 10% of the peak height (As = b/a). An ideal, symmetrical peak has an As of 1.0.
Q5: What is an acceptable peak asymmetry value?
A5: While an As of 1.0 is ideal, some tailing is often unavoidable. A new column is generally considered acceptable with an As value between 0.9 and 1.2. For routine analysis, an As value up to 1.5 is often acceptable. Values greater than 2.0 indicate a significant problem that needs to be addressed.
Q6: Can my injection technique affect peak shape?
A6: Yes, especially with splitless injections. If the initial oven temperature is too high, it can prevent the sample from properly focusing at the head of the column, leading to broad or tailing peaks. A general guideline is to set the initial oven temperature at least 20°C below the boiling point of the sample solvent.
Q7: How do I choose the right GC column for 3-hydroxy fatty acid analysis?
A7: A low- to mid-polarity column is generally recommended for the analysis of derivatized 3-hydroxy fatty acids. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase. The column dimensions (length, internal diameter, and film thickness) should be chosen to balance resolution and analysis time.
Data Presentation
Table 1: Interpreting Peak Asymmetry Factor (As)
| Asymmetry Factor (As) | Peak Shape Description | Severity | Recommended Action |
| 0.9 - 1.2 | Symmetrical to near-symmetrical | Excellent | No action required. |
| 1.2 - 1.5 | Minor tailing | Acceptable | Monitor for worsening tailing. |
| 1.5 - 2.0 | Moderate tailing | Warning | Investigation and troubleshooting are recommended. |
| > 2.0 | Severe tailing | Critical | Immediate troubleshooting is necessary to ensure data quality. |
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids for GC-MS Analysis
This protocol describes the derivatization of 3-hydroxy fatty acids to form trimethylsilyl (B98337) (TMS) esters and ethers, which are more volatile and less polar, leading to improved peak shape.
Materials:
-
Dried sample containing 3-hydroxy fatty acids
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent. Place the dried extract into a GC vial insert.
-
Reagent Addition: Add an appropriate volume of aprotic solvent to dissolve the sample. Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). The reagent should be in molar excess.
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60-80°C for 60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Caption: A flowchart for troubleshooting peak tailing.
Caption: The workflow for silylation derivatization.
References
Identifying and minimizing interference in 3-hydroxy fatty acid analysis
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH FAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in 3-OH FA quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: My baseline is noisy, and I'm seeing many interfering peaks in my chromatogram. What are the potential sources?
A: High background and interfering peaks can originate from several sources, both endogenous and exogenous.
-
Endogenous Interference: Mammalian samples naturally contain low levels of 3-OH FAs as byproducts of mitochondrial fatty acid β-oxidation.[1] This can create a baseline level that is not associated with bacterial endotoxin (B1171834) if that is your target analyte.
-
Matrix Effects (LC-MS): This is a major source of interference where co-eluting compounds from the sample matrix, such as phospholipids (B1166683), suppress or enhance the ionization of the target 3-OH FAs.[2][3][4][5] This can lead to inaccurate quantification and poor sensitivity.
-
Contamination: Glassware, solvents, and reagents can be contaminated with bacteria or endotoxins, introducing exogenous 3-OH FAs into your sample. Ensure all materials are pyrogen-free.
Q2: My analyte signal is suppressed, and the results are not reproducible, especially in my LC-MS analysis. How can I identify and mitigate this?
A: This is a classic sign of matrix effects, particularly ion suppression in Electrospray Ionization (ESI). Phospholipids are a primary cause in biological matrices like plasma.
-
Diagnosis:
-
Post-Extraction Spiking: Compare the signal of a standard spiked into a fully processed blank matrix extract versus the signal of the standard in a clean solvent. A lower signal in the matrix indicates suppression.
-
Post-Column Infusion: Infuse a constant flow of your 3-OH FA standard into the MS after the LC column. Inject a blank matrix extract. Dips in the standard's signal trace indicate retention times where ion suppression occurs.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering phospholipids and salts.
-
Optimize Chromatography: Adjust the LC gradient to separate the 3-OH FAs from the regions of ion suppression.
-
Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard that co-elutes with the analyte can help compensate for signal suppression, improving accuracy.
-
Q3: I'm analyzing 3-OH FAs with GC-MS, and my derivatization seems incomplete or inconsistent. What are the critical factors for successful derivatization?
A: Derivatization is essential for GC-MS analysis to make the 3-OH FAs volatile. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is common for converting both the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) forms.
-
Moisture is Critical: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry before adding the reagent, as water will consume the reagent and lead to incomplete derivatization.
-
Reagent Excess: A sufficient molar excess of the derivatizing agent (e.g., at least a 2:1 ratio of BSTFA to active hydrogens) is necessary to drive the reaction to completion.
-
Reaction Conditions: Time and temperature are key. A common condition is heating at 60-80°C for about an hour. However, this may need optimization depending on the specific 3-OH FA.
-
Catalyst: For some compounds, a catalyst like 1% Trimethylchlorosilane (TMCS) mixed with BSTFA can improve reaction efficiency.
Q4: My peak shapes in GC-MS are tailing. What is the cause and how do I fix it?
A: Peak tailing for fatty acids in GC is often caused by the interaction of the polar carboxylic acid group with the stationary phase if derivatization is incomplete.
-
Review Derivatization Protocol: Ensure the derivatization procedure is complete (see Q3). Any remaining free carboxylic or hydroxyl groups will interact with the column and cause tailing.
-
Check GC System Inertness: Active sites in the injection port liner, column, or connections can also cause tailing. Using deactivated liners and ensuring a clean system is important.
-
Column Choice: Use a column appropriate for the analysis of TMS-derivatized compounds, such as a low-polarity HP-5MS column.
Visual Guides and Workflows
To better illustrate the analytical process and troubleshooting logic, refer to the following diagrams.
Caption: A generalized experimental workflow for 3-hydroxy fatty acid analysis.
Caption: A decision tree for troubleshooting common issues in 3-OH FA analysis.
Caption: Logical relationship for silylation of 3-OH FAs for GC-MS analysis.
Data & Experimental Protocols
Data Presentation
The following tables summarize key quantitative parameters and instrument conditions for 3-OH FA analysis.
Table 1: Comparison of Sample Preparation Methods & Performance
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Notes |
|---|---|---|---|
| Primary Use | General lipid extraction | Targeted cleanup, removal of interferences | SPE is highly effective at removing phospholipids that cause matrix effects. |
| Selectivity | Low to Medium | High | SPE allows for selective elution of analytes based on chemical properties. |
| Typical Recovery | Variable, can be lower for more polar FAs | Generally high (e.g., 54-86% for medium-chain 3-OH FAs) | Recovery can be lower for very short or long-chain 3-OH FAs. |
| Precision (CV%) | Dependent on manual technique | High (CVs of 1.0–13.3% reported for a full GC-MS method) | Good precision is achievable with well-developed methods and internal standards. |
Table 2: Typical GC-MS Parameters for Derivatized 3-OH FA Analysis
| Parameter | Setting | Reference |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | |
| Injection Mode | Splitless | N/A |
| Injection Volume | 1 µL | |
| Oven Program | Initial 80°C (hold 5 min), ramp 3.8°C/min to 200°C, then 15°C/min to 290°C (hold 6 min) | |
| Ionization Mode | Electron Impact (EI) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Characteristic fragment ions (e.g., m/z 233 for unlabeled 3-hydroxy fragment) | |
Table 3: Typical LC-MS/MS Parameters for 3-OH FA Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C8 or C18 Reversed-Phase (e.g., 100 x 2.1 mm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | N/A |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion [M-H]⁻ to specific product ions (e.g., for 9-PAHSA: m/z 537 → 255) | |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (for Total 3-OH FAs)
This protocol describes the hydrolysis and extraction of total (free and esterified) 3-OH FAs from a plasma sample.
-
Internal Standard Addition: To 500 µL of plasma in a glass tube, add a known amount of a suitable stable isotope-labeled internal standard (e.g., 10 µL of a 500 µM 1,2-¹³C-labeled 3-OH FA mix).
-
Alkaline Hydrolysis: Add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes to release esterified fatty acids.
-
Acidification: After cooling, carefully acidify the sample by adding 2 mL of 6 M HCl.
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Collect Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean glass tube.
-
Re-extract: Repeat the extraction (steps 4-5) with another 3 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 37°C. The dried extract is now ready for derivatization (Protocol 2) or reconstitution for LC-MS analysis.
Protocol 2: Silylation Derivatization using BSTFA (for GC-MS Analysis)
This protocol is for the derivatization of dried 3-OH FA extracts.
-
Ensure Anhydrous Conditions: The sample extract from Protocol 1 must be completely dry. Any residual water will interfere with the reaction.
-
Add Reagent: To the dried extract, add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Reaction: Securely cap the vial, vortex briefly, and heat at 80°C for 60 minutes.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system.
References
Improving peak shape and resolution in fatty acid chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and resolution in your fatty acid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for fatty acid analysis by Gas Chromatography (GC)?
Fatty acids are often analyzed by GC after being converted into fatty acid methyl esters (FAMEs).[1] This derivatization process is crucial for several reasons:
-
Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, which have high boiling points and can be difficult to analyze by GC.[1][2][3]
-
Improved Peak Shape: Free fatty acids are highly polar compounds that can interact with the GC column's stationary phase through hydrogen bonding. This interaction can lead to significant peak tailing and poor chromatographic performance. Converting them to less polar FAMEs minimizes these interactions, resulting in sharper, more symmetrical peaks.
-
Enhanced Separation: By neutralizing the polar carboxyl group, derivatization allows for better separation of fatty acids based on their carbon chain length and the degree and configuration (cis/trans) of unsaturation.
Q2: What are the most common derivatization methods for preparing FAMEs?
Two widely used methods for preparing FAMEs are:
-
Esterification with Boron Trifluoride (BF3) in Methanol: This is a common and effective method that requires mild heating (around 60-100°C). It is crucial to ensure anhydrous conditions as water can hinder the reaction.
-
Silylation with reagents like BSTFA or MSTFA: This method generates trimethylsilyl (B98337) (TMS) esters. It's a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups.
Q3: How do I choose the right GC column for fatty acid analysis?
The choice of the GC column is a critical factor for achieving good separation. The selection depends on the specific fatty acids in your sample and the desired separation.
-
High-Polarity Columns: For separating complex mixtures, especially those containing cis and trans isomers, highly polar columns are recommended. Commonly used stationary phases include:
-
Cyanopropyl Silicone Columns (e.g., HP-88, CP-Sil 88): These are specifically designed for FAME analysis and offer excellent resolution for geometric isomers.
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These are also widely used for FAME analysis.
-
-
Non-Polar Columns: For separations based primarily on boiling point, a non-polar column can be used.
Q4: What is the difference between split and splitless injection, and which one should I use?
Split and splitless are two common injection techniques in GC.
-
Split Injection: In this mode, only a portion of the injected sample enters the column, while the rest is vented. This is ideal for high-concentration samples to avoid overloading the column, which can cause peak fronting. It generally results in sharper peaks.
-
Splitless Injection: Here, the entire vaporized sample is transferred to the column, making it suitable for trace analysis where sample concentration is low. However, it can lead to broader peaks, especially for volatile compounds, due to the slower transfer rate.
The choice depends on the concentration of your analytes and the sensitivity of your detector.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right. This can lead to inaccurate quantification and reduced resolution.
Troubleshooting Steps:
| Potential Cause | Solution |
| Secondary Interactions | Active sites on the column, such as free silanol (B1196071) groups, can interact with polar analytes. Consider using a well-end-capped column or adding a mobile phase modifier to reduce these interactions. |
| Column Contamination | Contaminants can create active sites. Flush the column with a strong solvent or replace it if necessary. Regularly cleaning the injector and replacing the liner and septum can also prevent contamination. |
| Sample Overload | Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample. |
| Incomplete Derivatization | Underivatized fatty acids are highly polar and will tail significantly. Optimize your derivatization protocol to ensure complete reaction. |
| Extra-Column Dead Volume | Check all fittings and connections for dead volume. Use appropriate ferrules and ensure the column is installed correctly. |
Issue 2: Peak Fronting
Peak fronting is the opposite of tailing, where the peak is broader in the first half with a sharp end.
Troubleshooting Steps:
| Potential Cause | Solution |
| Column Overload | This is a very common cause of fronting. Reduce the amount of sample injected by either lowering the injection volume or diluting the sample. Consider using a column with a higher capacity. |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved before injection. You may need to change the sample solvent to one that is more compatible with your analytes and the mobile phase. |
| Inappropriate Injection Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the mobile phase. |
Issue 3: Poor Resolution
Poor resolution results in overlapping peaks, making accurate quantification difficult.
Troubleshooting Steps:
| Potential Cause | Solution |
| Suboptimal Temperature Program | The oven temperature program is critical for separation. Lowering the initial temperature or using a slower temperature ramp can improve the separation of early-eluting peaks. |
| Incorrect Column Choice | The stationary phase of the column dictates its selectivity. For complex mixtures of fatty acids, especially with cis/trans isomers, a highly polar column is often necessary. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your column dimensions will provide the best resolution. |
| Column Dimensions | A longer column or a column with a smaller internal diameter will generally provide higher efficiency and better resolution, although analysis times may be longer. |
Issue 4: Ghost Peaks
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.
Troubleshooting Steps:
| Potential Cause | Solution |
| Contamination from Previous Injections | Highly retained compounds from a previous sample can elute in a later run. Extend the run time or increase the final oven temperature to ensure all components have eluted. Running a solvent blank after a concentrated sample can help identify carryover. |
| Septum Bleed | The septum at the injector can degrade and release contaminants. Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated Carrier Gas or Gas Lines | Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity carrier gas and use traps to remove oxygen and moisture. |
| Sample Contamination | Contamination can be introduced during sample preparation. Be mindful of potential sources of contamination, such as fingerprints, which can introduce fatty acids. |
Experimental Protocols
Example GC-FID Method for FAME Analysis
This is a general protocol and may require optimization for your specific application.
| Parameter | Condition | Reference |
| Instrumentation | Agilent 6890 GC with Flame Ionization Detector (FID) | |
| Column | HP-88 (100 m x 0.25 mm, 0.20 µm) | |
| Injection | 1 µL, Split (50:1 ratio) | |
| Inlet Temperature | 250 °C | |
| Carrier Gas | Hydrogen or Helium | |
| Oven Temperature Program | Initial: 50°C, hold 1 min; Ramp 1: 25°C/min to 200°C; Ramp 2: 3°C/min to 230°C, hold 18 min | |
| Detector | FID at 250 °C |
Example Derivatization Protocol (BF3-Methanol)
-
To the dried lipid extract, add 2 mL of 14% Boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
The hexane layer is then ready for GC analysis.
Visualizations
Caption: A general troubleshooting workflow for common peak shape and resolution issues in fatty acid chromatography.
Caption: Logical relationships between common causes and their effects on peak shape and resolution.
References
Overcoming poor sample solubility for 3-Hydroxycapric acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor sample solubility of 3-Hydroxycapric acid during analytical experiments.
Troubleshooting Guide: Overcoming Poor Sample Solubility
Poor solubility of this compound can lead to inaccurate quantification and variability in experimental results. The following guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms after adding aqueous buffer or mobile phase. | This compound is a medium-chain fatty acid with low water solubility.[1][2] | - Increase the proportion of organic solvent in your final sample solution.- Consider using a solvent system with intermediate polarity like a mixture of methanol (B129727) and chloroform (B151607).[3]- For LC-MS analysis, adjust the initial mobile phase composition to have a higher organic content. |
| Low or inconsistent analytical signal (e.g., peak area in chromatography). | Incomplete dissolution of the sample in the injection solvent. | - Solvent Selection: Test a range of organic solvents for initial dissolution. Start with methanol, ethanol, or acetonitrile. For more nonpolar characteristics, consider chloroform or a mixture like dichloromethane:methanol (2:1).[4]- Sonication: Use a bath sonicator to aid dissolution.[4]- Gentle Warming: A warm water bath can help, but be cautious of potential sample degradation. |
| Phase separation observed in the sample vial. | The sample solvent is immiscible with the analytical mobile phase or further diluents. | - Ensure the final sample diluent is miscible with the mobile phase.- If using a biphasic extraction, ensure complete removal of the unwanted phase before analysis. |
| Derivatization reaction is incomplete or yields are low. | Poor solubility of this compound in the derivatization reaction mixture. | - Ensure the chosen reaction solvent effectively solubilizes this compound.- Common derivatization agents for fatty acids, such as those for forming fatty acid methyl esters (FAMEs), often use methanol with an acid or base catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a medium-chain hydroxy fatty acid. It is predicted to have low water solubility (approximately 1.74 g/L) but is soluble in organic solvents like methanol and chloroform (slightly).
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial stock solutions, polar organic solvents are generally a good starting point. The following table summarizes solubility information:
| Solvent | Solubility | Reference |
| Water | 1.74 g/L (Predicted) | |
| Methanol | Slightly Soluble | |
| Chloroform | Slightly Soluble | |
| DMSO | Soluble (at 1 mg/mL) |
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is often recommended, especially for gas chromatography (GC) analysis, to increase the volatility and thermal stability of the analyte. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be essential but can improve ionization efficiency and chromatographic peak shape.
Q4: How can I prevent the sample from precipitating out of solution during long analytical runs?
A4: To maintain sample solubility in an autosampler over extended periods, ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. If the mobile phase has a high aqueous content, the sample diluent should also contain a sufficient amount of organic solvent to keep this compound in solution. Storing samples at a controlled, cool temperature in the autosampler can also help, but be mindful of potential precipitation at lower temperatures.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis (Without Derivatization)
-
Stock Solution Preparation:
-
Weigh an accurate amount of this compound standard.
-
Dissolve the standard in methanol to a final concentration of 1 mg/mL.
-
Use a vortex mixer and sonication to ensure complete dissolution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with a solvent mixture that mimics the initial mobile phase composition (e.g., 50:50 methanol:water).
-
-
Sample Extraction (from a biological matrix):
-
Homogenize the sample.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase or a compatible solvent mixture.
-
Protocol 2: Sample Preparation for GC-MS Analysis (with Derivatization to FAME)
-
Extraction:
-
Follow the sample extraction procedure as described in Protocol 1.
-
-
Derivatization (Acid-Catalyzed Methylation):
-
To the dried extract, add 1 mL of 2% sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.
-
Visualizations
Caption: Workflow for sample preparation of this compound.
References
Preventing degradation of 3-Hydroxycapric acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Hydroxycapric acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a medium-chain hydroxy fatty acid. Like other hydroxy fatty acids, its stability can be compromised during sample preparation due to its functional groups: a carboxylic acid and a hydroxyl group. These groups make the molecule susceptible to various chemical reactions that can lead to its degradation, thereby affecting the accuracy of quantification.
Q2: What are the main factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound during sample preparation include:
-
Temperature: High temperatures, especially during steps like solvent evaporation and gas chromatography (GC) injection, can cause degradation.
-
pH: Both strongly acidic and strongly basic conditions can promote degradation through different mechanisms.
-
Oxidation: Exposure to air and pro-oxidant conditions can lead to the oxidation of the fatty acid chain.[1]
-
Enzymatic Activity: If not properly inactivated, enzymes like lipases in biological samples can hydrolyze lipids and potentially degrade this compound.
-
Moisture: The presence of water can interfere with derivatization reactions, leading to incomplete conversion and inaccurate results.
Q3: How should I store my samples to ensure the stability of this compound?
For long-term stability, it is recommended to store samples at -20°C or lower in a dry, dark environment. One source suggests a shelf life of up to 12 months under these conditions. Another indicates stability for at least four years, though the exact storage conditions for this longer period were not specified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low recovery of this compound after sample extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the solvent system is appropriate for your sample matrix. For biological fluids like plasma or serum, a common and effective method is liquid-liquid extraction with a solvent such as ethyl acetate (B1210297).[2] For solid samples, thorough homogenization is crucial to ensure solvent penetration. |
| Analyte Adsorption | The polar functional groups of this compound can adsorb to glass surfaces. To mitigate this, consider using silanized glassware. |
| Emulsion Formation | During liquid-liquid extraction, emulsions can form and trap the analyte. To break emulsions, try adding a small amount of a different organic solvent or centrifuging the sample at a higher speed. |
| Degradation during Extraction | If using harsh extraction conditions (e.g., strong acids or bases at high temperatures), consider milder alternatives. For instance, if acid hydrolysis is suspected to cause degradation, switch to a base-catalyzed method (saponification).[3] |
Issue 2: Poor peak shape or peak tailing during GC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | The hydroxyl and carboxyl groups of this compound must be derivatized to increase volatility and reduce polarity for GC analysis. Ensure your derivatization reaction goes to completion by using fresh reagents, maintaining anhydrous conditions, and optimizing reaction time and temperature. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.[2] |
| On-column Degradation | Degradation of the derivatized analyte can occur on the GC column, especially if the column is not properly maintained. A simple base wash of the sample extract before injection has been shown to prevent the degradation of hydroxy acid peaks. |
| Injector Port Temperature Too High | An excessively high injector temperature can cause thermal degradation of the analyte. Optimize the injector temperature to ensure efficient volatilization without causing degradation. |
Issue 3: Inconsistent or non-reproducible quantification results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Oxidation | Minimize the exposure of your sample to air, especially during heating steps. Purging with an inert gas like nitrogen or argon can help. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidation. For highly sensitive analyses, catalytic hydrogenation can be used to stabilize the molecule by saturating double bonds and reducing hydroperoxides.[1] |
| Incomplete Hydrolysis of Bound Forms | This compound may be present in your sample in both free and esterified forms. To measure the total amount, a hydrolysis step is necessary. Saponification with NaOH is a common method to release bound fatty acids. Ensure the hydrolysis is complete by optimizing the reaction time and temperature. |
| Matrix Effects in LC-MS | In complex biological matrices, co-eluting substances can suppress or enhance the ionization of this compound in the mass spectrometer. To mitigate this, use a stable isotope-labeled internal standard and consider additional sample cleanup steps like solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Fluids
This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids in serum or plasma.
1. Sample Preparation and Hydrolysis:
- To 500 µL of serum or plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
- For the analysis of total this compound (free and esterified), add 500 µL of 10 M NaOH and heat for 30 minutes to hydrolyze the sample. For the analysis of only the free form, omit this step.
- Acidify the sample with 6 M HCl.
- Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate each time.
- Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.
2. Derivatization:
- To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the sample at 80°C for 1 hour to ensure complete derivatization.
3. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column, such as a HP-5MS.
- A typical temperature program starts at 80°C, holds for 5 minutes, then ramps to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.
- Monitor for the characteristic ions of the derivatized this compound and its internal standard.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Fluids
This protocol is a general approach for the analysis of hydroxy fatty acids and can be adapted for this compound.
1. Sample Preparation:
- To your sample (e.g., 100 µL of plasma), add an appropriate amount of a stable isotope-labeled internal standard for this compound.
- Perform a protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
- Vortex the sample and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of mobile phases A and B).
2. LC-MS/MS Analysis:
- Use a C18 reversed-phase column for chromatographic separation.
- The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Set up the mass spectrometer to operate in negative electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion. For 3-hydroxybutyric acid, a similar compound, the transition 103.0 → 59.0 has been used. The specific transitions for this compound would need to be optimized.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Degradation pathways and prevention strategies.
References
Validation & Comparative
A Comparative Guide to GC-MS and LC-MS Methods for 3-Hydroxycapric Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxycapric acid, a key intermediate in fatty acid metabolism, the choice of analytical methodology is critical for achieving accurate and reliable quantification. The two most prominent techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to facilitate an informed decision based on specific research needs.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for both GC-MS and LC-MS analysis of this compound and similar hydroxy fatty acids, compiled from various studies.
| Performance Metric | GC-MS | LC-MS/MS | Source |
| Limit of Detection (LOD) | Not explicitly stated for 3-HCA, but method is sensitive for related compounds. | 0.003 µg/mL (for 3-hydroxyisovaleric acid) | |
| Limit of Quantification (LOQ) | Not explicitly stated for 3-HCA. | 0.008 µg/mL (for 3-hydroxyisovaleric acid) | |
| Linearity | Linear over a range of 0.40 g/L to 160.67 g/L (for 3-hydroxybutyric acid) with r² > 0.999. | Linear from 0.1 to 10.0 µg/mL. | [1] |
| Precision (CV%) | 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for various 3-hydroxy fatty acids.[2] | Intra-day and inter-day variations are within acceptable limits. | |
| Accuracy (Recovery %) | Not explicitly stated. | 80.8% to 109.4% in spiked milk samples. | |
| Sample Preparation | Requires derivatization (silylation). | Direct injection after protein precipitation is possible. | |
| Analysis Time | Longer run times due to temperature programming. | Rapid analysis, with run times as short as 10 minutes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both GC-MS and LC-MS analysis of this compound.
GC-MS Methodology
The analysis of this compound by GC-MS necessitates a derivatization step to increase its volatility. A common approach involves silylation.
1. Sample Preparation and Extraction:
-
To 500 µL of serum or plasma, add stable isotope-labeled internal standards.
-
For analysis of total 3-hydroxy fatty acids, hydrolyze one of two duplicate samples with 500 µL of 10 M NaOH for 30 minutes.
-
Acidify all samples with 6 M HCl.
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).
-
Heat the mixture at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
GC Column: HP-5MS capillary column.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 80°C for 5 minutes, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 minutes.
-
MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions of the native and internal standard 3-hydroxy fatty acid derivatives.
LC-MS/MS Methodology
LC-MS/MS methods offer the advantage of analyzing this compound directly, without the need for derivatization, simplifying the sample preparation process.
1. Sample Preparation:
-
For milk samples, precipitate proteins by adding acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Dilute the supernatant with water before injection.
-
For plasma samples, protein precipitation can be achieved with methanol (B129727) containing 0.2% formic acid.
2. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small amount of formic acid to aid in ionization.
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for detecting deprotonated molecules of hydroxy fatty acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the study.
GC-MS is a well-established and robust method, particularly when high sensitivity is required and when analyzing a broad range of fatty acids simultaneously. However, the mandatory derivatization step adds complexity and time to the sample preparation process.
LC-MS/MS offers a more streamlined workflow with simpler sample preparation, making it suitable for high-throughput analysis. The technique demonstrates excellent sensitivity and selectivity, particularly with the use of tandem mass spectrometry.
For researchers prioritizing speed and ease of use, LC-MS/MS is often the preferred method. For comprehensive profiling of 3-hydroxy fatty acids where established protocols and extensive libraries exist, GC-MS remains a valuable tool. Ultimately, the optimal method will be determined by the specific analytical goals, available instrumentation, and the nature of the biological matrix being investigated.
References
Unraveling the Cytotoxic Potential: A Comparative Analysis of 3-Hydroxycapric Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the cytotoxic effects of fatty acids and their derivatives is paramount for identifying promising anti-cancer therapeutic candidates. This guide provides an objective comparison of the cytotoxic profiles of 3-Hydroxycapric acid (3-HCA), a medium-chain hydroxy fatty acid, and its modified forms, supported by experimental data and detailed methodologies.
Recent studies have highlighted the potential of medium-chain fatty acids and their derivatives as anti-cancer agents. Modifications to the chemical structure of these fatty acids, such as esterification or amidation, can significantly influence their cytotoxic potency and selectivity against cancer cells. This guide synthesizes available data to facilitate a clearer understanding of these structure-activity relationships.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and related compounds. It is important to note that direct comparative studies of 3-HCA and its simple derivatives on the same cell line are limited in the currently available literature. The data presented here is compiled from various studies to provide a broader perspective on the cytotoxic potential of this class of molecules.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Citation |
| Dodecanoic acid (C12) | Hepa 1-6 (Liver Cancer) | Cell Viability | 0.5 mM (time-dependent decrease) | |
| (R)-3-hydroxydecanoic acid (conjugated to DP18L peptide) | MiaPaCa (Pancreatic Cancer) | Not specified | Enhanced anti-cancer activity | [1] |
| 3-hydroxydodecanoic acid | Multiple cancer models | In vivo | Strong anti-tumor response | [2] |
Note: IC50 values represent the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The methodologies outlined below are standard procedures for assessing the cytotoxic effects of compounds like this compound and its derivatives in vitro.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in 3-Hydroxy Fatty Acid-Induced Cytotoxicity
The cytotoxic effects of 3-hydroxy fatty acids and their parent compounds are often mediated through the induction of apoptosis, a form of programmed cell death. The available evidence suggests the involvement of the intrinsic (mitochondrial) pathway.
GPR84-Mediated Anti-Tumor Response
Recent findings indicate that 3-hydroxydodecanoic acid, a close analog of 3-HCA, can exert a potent anti-tumor immune response through the G protein-coupled receptor 84 (GPR84). Activation of GPR84 signaling enhances the infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment. This suggests a novel mechanism by which 3-hydroxy fatty acids can combat cancer, not just by direct cytotoxicity, but also by modulating the immune system.
GPR84-mediated anti-tumor immune response.
Intrinsic Apoptosis Pathway
Studies on dodecanoic acid, the parent compound of 3-HCA, have shown that it can induce apoptosis in liver cancer cells via the mitochondrial pathway. This process is characterized by an increase in oxidative stress, a decrease in the Bcl-2/Bax ratio, and the activation of caspase-3. It is plausible that 3-HCA and its derivatives induce apoptosis through a similar mechanism.
The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating this process.
Intrinsic apoptosis pathway potentially induced by 3-HCA.
Experimental Workflow for Investigating Cytotoxicity
A typical workflow for comparing the cytotoxic effects of this compound and its derivatives is illustrated below. This process involves the synthesis of derivatives, in vitro screening against various cancer cell lines, determination of IC50 values, and subsequent mechanistic studies to elucidate the mode of action.
Workflow for comparing cytotoxic effects.
References
- 1. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Antimitotic Agents: Evaluating 3-Hydroxycapric Acid in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxycapric acid and other established antimitotic agents. While this compound has been noted in historical literature as an inhibitor of mitotic progression, a notable scarcity of recent, quantitative experimental data in publicly accessible literature necessitates a different approach to direct comparison. This document, therefore, serves a dual purpose: to summarize the well-documented efficacy and mechanisms of widely-used antimitotic drugs and to highlight the current research gap concerning this compound, thereby identifying an opportunity for further investigation.
Established Antimitotic Agents: A Review
Antimitotic agents are a cornerstone of cancer chemotherapy, primarily targeting the process of cell division, or mitosis.[1] The majority of clinically successful antimitotics function by disrupting the dynamics of microtubules, essential components of the mitotic spindle.[2] These can be broadly categorized into two groups: microtubule-stabilizing and microtubule-destabilizing agents.
Microtubule-Stabilizing Agents: The Taxanes
Taxanes, such as Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are potent antimitotic drugs that bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1] This stabilization of microtubules leads to the formation of abnormal, nonfunctional mitotic spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of cells in the M-phase of the cell cycle and ultimately inducing apoptosis.[1]
Microtubule-Destabilizing Agents: The Vinca (B1221190) Alkaloids
In contrast to taxanes, vinca alkaloids, including Vincristine and Vinblastine, inhibit microtubule polymerization by binding to the β-tubulin subunit at a site distinct from the taxane-binding site.[1] This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to mitotic arrest and subsequent cell death.
Quantitative Comparison of Selected Antimitotic Agents
The following table summarizes the efficacy of common antimitotic agents across various cancer cell lines. It is important to note that the IC50 (half-maximal inhibitory concentration) values can vary significantly depending on the cell line and experimental conditions.
| Agent Class | Agent | Mechanism of Action | Target Cell Line | IC50 for Cell Viability | Reference |
| Taxane | Paclitaxel | Microtubule Stabilizer | Ovarian (OV-90) | ~ 2.5 nM | |
| Docetaxel | Microtubule Stabilizer | Prostate (PC3) | ~ 1.2 nM | ||
| Vinca Alkaloid | Vincristine | Microtubule Destabilizer | Leukemia (HL-60) | ~ 3.0 nM | Fictional Data for Illustrative Purposes |
| Vinblastine | Microtubule Destabilizer | Lung (A549) | ~ 1.5 nM | Fictional Data for Illustrative Purposes | |
| Epothilone | Epothilone B | Microtubule Stabilizer | Ovarian (OV-90) | ~ 1.8 nM |
Note: Some data in this table is illustrative due to the wide range of reported values in the literature.
This compound: An Agent in Need of Re-evaluation
This compound, also known as 3-hydroxydecanoic acid or myrmicacin, is a medium-chain fatty acid that has been cited as an inhibitor of mitotic progression. This designation largely stems from early research, notably a 1978 paper by Iwanami, which suggested it acts after metaphase. However, a thorough review of contemporary scientific literature reveals a lack of recent studies that provide detailed, quantitative data on its antimitotic efficacy, its specific molecular target, or its mechanism of action in this context.
While direct evidence for its antimitotic properties is sparse, various 3-hydroxyalkanoic acids have been shown to possess other biological activities, including anti-inflammatory and broader anti-cancer effects. For instance, conjugation of (R)-3-hydroxydecanoic acid to an anti-cancer peptide was found to enhance the peptide's activity against pancreatic cancer cells. These findings suggest that this compound and related compounds are biologically active, but their role as direct antimitotic agents remains to be rigorously established through modern experimental approaches.
Given the absence of specific data, a direct quantitative comparison with agents like taxanes and vinca alkaloids is not currently feasible. The following sections on experimental protocols and signaling pathways for established agents are provided as a framework for how the antimitotic potential of this compound could be systematically evaluated.
Experimental Protocols for Evaluating Antimitotic Efficacy
To ascertain the antimitotic properties of a compound like this compound and compare it to other agents, a series of standard in vitro assays are typically employed.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Paclitaxel) for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) or a fluorescence-based assay like PrestoBlue™.
-
Absorbance or fluorescence is measured using a plate reader, and the data is used to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the percentage of cells in different phases of the cell cycle following treatment, specifically looking for an accumulation in the G2/M phase, which is indicative of mitotic arrest.
-
Methodology:
-
Cells are treated with the test compound at its approximate IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI) or DAPI.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy of the Mitotic Spindle
-
Objective: To visualize the effects of the compound on the morphology of the mitotic spindle and chromosome alignment.
-
Methodology:
-
Cells are grown on glass coverslips and treated with the test compound.
-
Cells are fixed with paraformaldehyde or cold methanol (B129727) and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody against α-tubulin to label microtubules, followed by a fluorescently-labeled secondary antibody.
-
Chromosomes are counterstained with DAPI.
-
The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope to observe spindle formation and chromosome segregation.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To determine if the compound directly interacts with tubulin to either promote or inhibit its polymerization.
-
Methodology:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering at 340 nm in a spectrophotometer.
-
Known microtubule stabilizers (e.g., Paclitaxel) and destabilizers (e.g., Nocodazole) are used as positive controls.
-
Signaling Pathways and Proposed Experimental Workflow
Known Signaling Pathway for Microtubule-Targeting Agents
The diagram below illustrates the general signaling pathway initiated by microtubule-targeting antimitotic agents, leading to mitotic arrest and apoptosis.
Caption: Signaling pathway of microtubule-targeting antimitotic agents.
Proposed Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow to systematically investigate and validate the potential antimitotic activity of this compound.
Caption: Proposed workflow for characterizing this compound's antimitotic activity.
Conclusion
While this compound is historically referenced as an antimitotic agent, the current body of scientific literature lacks the robust, quantitative data needed for a direct efficacy comparison with established drugs like taxanes and vinca alkaloids. This guide has provided a comprehensive overview of these well-characterized agents, including their mechanisms, efficacy data, and the standard experimental protocols used for their evaluation. The identified knowledge gap surrounding this compound presents a compelling opportunity for future research. The proposed experimental workflow offers a clear path to systematically investigate its potential as a modern antimitotic therapeutic, to elucidate its mechanism of action, and to determine its true potential in the landscape of cancer drug development.
References
Establishing Reference Ranges for 3-Hydroxycapric Acid in Healthy Individuals: A Comparative Guide
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid (3-OHFA). As an intermediate in the mitochondrial beta-oxidation of fatty acids, its concentration in circulation is a key biomarker for assessing fatty acid metabolism.[1][2] Elevated levels of 3-OHFAs can be indicative of genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[3] Consequently, establishing robust reference ranges for this compound in healthy individuals is critical for the accurate diagnosis and monitoring of these metabolic diseases. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols, and reported reference intervals to support researchers and clinicians.
Comparison of Analytical Methodologies
The accurate quantification of this compound in biological matrices like plasma or serum primarily relies on mass spectrometry-based techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most established method, offering high sensitivity and specificity. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful alternative with distinct advantages, particularly in sample preparation efficiency.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile (or derivatized) compounds in the gas phase based on their physicochemical properties before mass analysis.[2] | Separates compounds in the liquid phase before mass analysis, suitable for a wide range of polar and non-volatile molecules.[4] |
| Sample Prep. | Mandatory derivatization to increase volatility (e.g., silylation). Involves extraction, hydrolysis, and derivatization. | Simpler workflow; derivatization is often not required, reducing sample handling and potential errors. |
| Volatility | Analyte must be volatile and thermally stable. | Analyte does not need to be volatile, making it ideal for many biomolecules in their native state. |
| Sensitivity | Excellent sensitivity and specificity, well-suited for targeted analysis of small molecules. | High sensitivity, particularly with tandem MS (MS/MS), allowing for precise quantification in complex matrices. |
| Run Time | Can have longer run times due to the chromatographic separation process and oven temperature programming. | Often provides faster analysis times (high-throughput). |
| Typical Use | Considered a robust, gold-standard method for targeted analysis of specific fatty acids, including 3-OHFAs. | Increasingly used for broader metabolomic profiling and analysis of polar or large biomolecules. |
Detailed Experimental Protocols
Protocol 1: Quantification of 3-Hydroxy Fatty Acids by GC-MS
This protocol is based on the stable isotope dilution method described by Jones and Bennett (2011), a robust technique for establishing reference intervals.
1. Sample Preparation:
-
Pipette 500 μL of serum or plasma into a glass tube.
-
For Total 3-OHFA Analysis: Prepare a duplicate sample and add 500 μL of 10 M NaOH. Hydrolyze for 30 minutes to release conjugated fatty acids.
-
For Free 3-OHFA Analysis: Proceed with the unhydrolyzed sample.
2. Internal Standard Spiking:
-
Add 10 μL of a 500 μM stable isotope-labeled internal standard mix (containing 1,2-¹³C-labeled 3-OHFAs of various chain lengths) to each sample.
3. Acidification and Extraction:
-
Acidify samples with 6 M HCl (125 μL for unhydrolyzed, 2 mL for hydrolyzed samples).
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.
-
Combine the organic layers and dry the extract under a stream of nitrogen at 37°C.
4. Derivatization:
-
Add 100 μL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) to the dried residue.
-
Incubate at 80°C for one hour to create trimethylsilyl (B98337) (TMS) derivatives.
5. GC-MS Analysis:
-
Inject 1 μL of the derivatized sample onto the GC-MS system.
-
Column: HP-5MS capillary column.
-
Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, quantifying against the characteristic ions for the target analyte and its labeled internal standard.
Reference Range Data
The following table summarizes the reference intervals for free and total this compound (C10) in serum/plasma from healthy individuals as established by Jones and Bennett (2011). These values were determined using the detailed GC-MS protocol described above.
| Analyte | Lower Limit (μmol/L) | Upper Limit (μmol/L) | Sample Type | Population |
| Free this compound | ~0.01 | ~0.08 | Serum / Plasma | Healthy Controls |
| Total this compound | Not Reported | ~0.10 | Serum / Plasma | Healthy Controls |
| Note: Values are estimated from graphical representations described in the source publication. Under conditions of fasting or high medium-chain triglyceride diets, levels of C6 to C10 3-OHFAs can become significantly elevated. |
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for 3-OHFA analysis and the logical process for establishing a reference interval.
Caption: Experimental workflow for GC-MS quantification of 3-hydroxy fatty acids.
Caption: Logical framework for establishing a clinical reference range.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
Unraveling the Chiral Puzzle: A Comparative Guide to the Biological Activity of 3-Hydroxyalkanoic Acid Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides an objective comparison of the enantiomers of 3-hydroxyalkanoic acids (3-HAs), highlighting their differential effects and the underlying mechanisms. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.
3-Hydroxyalkanoic acids, a class of beta-hydroxy fatty acids, play diverse roles in biological systems, from serving as precursors for biodegradable polymers to acting as signaling molecules. The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)-3-HA and (S)-3-HA, which can exhibit distinct biological activities. The (R)-enantiomer is a natural product, commonly found as a monomeric constituent of polyhydroxyalkanoates (PHAs), which are bioplastics synthesized by various bacteria.[1] This natural abundance has led to a greater focus of research on the (R)-enantiomer.
Comparative Biological Activities
The biological activities of 3-HA enantiomers are influenced by both their stereochemistry and chain length. While data for the (S)-enantiomer is less abundant, emerging research indicates significant differences in their pharmacological profiles.
Antimicrobial Activity
(R)-3-hydroxyalkanoic acids have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The presence of a free carboxylic acid group is crucial for this activity.[2][3] For instance, racemic mixtures of saturated 3-hydroxy fatty acids have shown minimum inhibitory concentrations (MICs) for total growth inhibition of various molds and yeasts to be between 10 and 100 μg/mL.[4]
A study on (R)-3-hydroxyoctanoic acid and its derivatives reported MIC values in the range of 2.8–7.0 mM for bacteria and 0.1–6.3 mM for fungi.[2]
Table 1: Antimicrobial Activity of 3-Hydroxyalkanoic Acids
| Compound | Enantiomer | Target Organism | MIC | Reference |
| 3-Hydroxydecanoic acid | Racemic | Various molds and yeasts | 10 - 100 µg/mL | |
| 3-Hydroxydodecanoic acid | Racemic | Various molds and yeasts | 10 - 100 µg/mL | |
| 3-Hydroxytetradecanoic acid | Racemic | Various molds and yeasts | 10 - 100 µg/mL | |
| (R)-3-Hydroxyoctanoic acid | R | Gram-positive & Gram-negative bacteria | 2.8 - 7.0 mM | |
| (R)-3-Hydroxyoctanoic acid | R | Candida albicans, Microsporum gypseum | 0.1 - 6.3 mM |
Note: Data for (S)-enantiomers is currently limited in publicly available literature.
Anticancer Activity
The anticancer potential of 3-HAs has been explored, particularly through their conjugation with peptides. The conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths to the peptide DP18L has been shown to enhance its anti-cancer activity against MiaPaCa cells. Notably, (R)-3-HAs with 9 and 10 carbons were most effective at improving the peptide's activity.
Table 2: Anticancer Activity of (R)-3-Hydroxyalkanoic Acid-Peptide Conjugates
| Compound | Cell Line | Activity | Reference |
| (R)-3-Hydroxydecanoic acid conjugated to DP18L peptide | MiaPaCa | Enhanced anti-cancer activity | |
| (±)3-Chlorodecanoic acid conjugated to DP18L peptide | MiaPaCa | Improved antiproliferative activity |
Quorum Sensing Inhibition
Quorum sensing is a bacterial cell-to-cell communication process that regulates virulence. (R)-3-hydroxyoctanoic acid has been shown to inhibit the production of pyocyanin, a quorum sensing-regulated virulence factor in Pseudomonas aeruginosa PAO1. This suggests a potential role for 3-HAs in antivirulence strategies. While specific comparative data for the (S)-enantiomer is lacking, the stereochemistry of signaling molecules is often critical for their interaction with bacterial receptors.
Signaling Pathways
The biological effects of 3-hydroxyalkanoic acids are often mediated through their interaction with specific cell surface receptors, particularly G protein-coupled receptors (GPCRs).
Hydroxycarboxylic Acid Receptors (HCAs)
The hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, is a key receptor for medium-chain 3-hydroxyalkanoic acids. 3-Hydroxyoctanoic acid is a primary endogenous agonist for HCA3. Interestingly, a study on the related HCA2 receptor showed that the (R)-enantiomer of 3-hydroxybutyrate (B1226725) was twice as potent as the (S)-enantiomer, suggesting that stereoselectivity is a feature of this receptor family.
G Protein-Coupled Receptor 84 (GPR84)
GPR84 is another GPCR that is activated by medium-chain fatty acids, including their 3-hydroxy derivatives. A recent study revealed structural insights into the binding of 3-hydroxy lauric acid (3-OH-C12) to GPR84. While the study did not specify the enantiomer used, it highlighted the importance of the hydroxyl group for potent activation, suggesting that the stereochemistry at this position could influence receptor binding and signaling.
Below is a diagram illustrating the general activation of a G protein-coupled receptor by a 3-hydroxyalkanoic acid ligand.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 3-HA enantiomers.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of antimicrobial agents.
Experimental Workflow for MIC Determination
Protocol for Broth Microdilution MIC Assay for Lipophilic Compounds:
-
Preparation of 3-HA Stock Solutions: Dissolve the (R)- and (S)-3-hydroxyalkanoic acids in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the 3-HA dilutions. Include positive (microorganism in broth without 3-HA) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the 3-HA that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the (R)- and (S)-3-hydroxyalkanoic acids (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low). Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Quorum Sensing Inhibition Assay
A common method to screen for quorum sensing inhibitors is to use a reporter strain that produces a measurable signal, such as bioluminescence, in response to quorum sensing activation.
Protocol for Bioluminescence Reporter Assay:
-
Reporter Strain Culture: Grow a suitable reporter strain (e.g., Vibrio campbellii) overnight in an appropriate medium.
-
Assay Setup: In a 96-well plate, add the reporter strain culture along with different concentrations of the (R)- and (S)-3-hydroxyalkanoic acids. Include a positive control (with the autoinducer) and a negative control (without the autoinducer or test compound).
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the reporter strain and measure bioluminescence and optical density at regular intervals using a luminometer and spectrophotometer.
-
Data Analysis: A reduction in bioluminescence without a corresponding decrease in optical density (cell growth) indicates quorum sensing inhibition.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of 3-hydroxyalkanoic acids are enantioselective. The (R)-enantiomer, being more readily available from natural sources, has been more extensively studied and has shown promise in antimicrobial and anticancer applications. However, the limited data on the (S)-enantiomer highlights a significant gap in our understanding.
Future research should focus on the synthesis and biological evaluation of a wider range of (S)-3-hydroxyalkanoic acids to enable direct and comprehensive comparisons with their (R)-counterparts. Elucidating the stereospecific interactions with their target receptors, such as HCA3 and GPR84, will be crucial for understanding their mechanisms of action and for the rational design of novel therapeutics. The development of enantioselective synthesis methods will be key to unlocking the full potential of these chiral molecules in medicine and biotechnology.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 3. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxycapric Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-hydroxycapric acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document outlines the necessary procedures, safety protocols, and decision-making workflows for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
In the event of exposure, adhere to the following first-aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, involves a systematic approach to waste identification, segregation, and collection.
Step 1: Waste Characterization and Segregation
-
Determine the nature of the waste: Is the this compound in a pure form, in a solution, or mixed with other chemical waste? If mixed with hazardous substances, the entire mixture must be treated as hazardous waste.
-
Segregate from incompatible materials: As an acidic compound, this compound waste should be kept separate from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[2]
Step 2: Proper Containerization
-
Select appropriate containers: Use containers that are chemically compatible with acids, such as glass or high-density polyethylene.[3] Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof cap.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the date of accumulation.
Step 3: Storage and Accumulation
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within the laboratory. This area should be under the control of laboratory personnel.
-
Volume Limits and Time Constraints: Adhere to the regulations regarding the maximum volume of waste that can be accumulated (typically up to 55 gallons of hazardous waste) and the time limits for storage in the SAA. Once a container is full, it must be moved to a central hazardous waste storage area within three days. Partially filled containers may remain in the SAA for up to one year.
Step 4: Disposal through Certified Channels
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary contact for arranging the pickup and disposal of chemical waste.
-
Licensed Waste Management Professionals: The EHS will coordinate with a licensed professional waste disposal service to ensure the chemical is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Note on Neutralization: For very small quantities of dilute, uncontaminated aqueous solutions, neutralization may be an option prior to drain disposal. However, this should only be performed after consulting and receiving explicit approval from your institution's EHS office. The general procedure involves diluting the acid with water and slowly adding a weak base (e.g., sodium bicarbonate) until the pH is neutral (between 6.0 and 8.0).
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding its specific hazard profile is limited. The following table provides general regulatory and safety thresholds applicable to laboratory chemical waste.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | |
| SAA Time Limit for Full Containers | Within 3 days of becoming full | |
| SAA Time Limit for Partially Filled Containers | Up to one (1) year | |
| pH for Drain Disposal (with EHS approval) | Between 5.5 and 9.0 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxycapric Acid
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-Hydroxycapric acid.
This guide provides immediate and essential safety and logistical information for the handling of this compound. Given the limited specific safety data available for this compound, a conservative approach is recommended, adopting the safety precautions applicable to structurally similar compounds. This ensures a high level of protection for all laboratory personnel.
Hazard Analysis and Recommendations
While a specific Safety Data Sheet (SDS) with comprehensive hazard identification for this compound is not consistently available, analysis of related hydroxy fatty acids indicates potential hazards. Therefore, it is prudent to handle this compound as a substance that may cause skin and eye irritation, and potentially more severe effects with significant exposure. The following table summarizes the hazards identified in safety data sheets for analogous compounds.
| Hazard Statement | 3-Hydroxybutyric acid | 6-Hydroxycaproic acid | 3-Hydroxypropionic Acid |
| Causes severe skin burns and eye damage | ✓ | ||
| Causes serious eye irritation | ✓[1] | ✓[2] | |
| Causes skin irritation | ✓[1] | ✓[2] | |
| May cause respiratory irritation | ✓ | ||
| Corrosive to the respiratory tract | ✓ |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or a face shield | ANSI Z87.1 (US) or EN 166 (EU) compliant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 compliant. Glove suitability should be confirmed with the manufacturer. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | N/A |
| Respiratory Protection | Generally not required with adequate ventilation. If aerosols or dusts are generated, use a NIOSH-approved respirator. | NIOSH (US) or EN 149 (EU) approved respirator. |
Operational Plan: Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Use designated, properly labeled, and sealed containers for chemical waste.
-
Arrange for disposal through a licensed and approved waste disposal service. Do not pour down the drain or discard in general trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and contact emergency services. Ensure adequate ventilation. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
